2-(2-Bromoethyl)oxane
Description
Properties
IUPAC Name |
2-(2-bromoethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXOVDMMOFKADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509976 | |
| Record name | 2-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77564-82-0 | |
| Record name | 2-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Bromoethyl)oxane chemical structure and properties
Strategic Building Block for Medicinal Chemistry & Linker Design
Part 1: Executive Summary & Structural Disambiguation
2-(2-Bromoethyl)oxane (IUPAC: 2-(2-bromoethyl)tetrahydro-2H-pyran) is a bifunctional heterocyclic building block used primarily in medicinal chemistry to introduce a lipophilic, metabolically stable tetrahydropyran (THP) ethyl motif. It serves as a masked hydroxyethyl equivalent or a specific pharmacophore spacer in fragment-based drug discovery (FBDD).
⚠️ Critical Structural Disambiguation
Researchers frequently confuse this target with its oxygenated analog due to similar nomenclature in vendor catalogs. You must verify the specific connectivity required for your application:
| Feature | Target Molecule (C-Linked) | Common Analog (O-Linked) |
| Name | 2-(2-Bromoethyl)oxane | 2-(2-Bromoethoxy)oxane |
| Structure | THP–CH₂–CH₂ –Br | THP–O–CH₂–CH₂ –Br |
| Linkage | Carbon-Carbon (Stable) | Acetal (Acid Labile) |
| Primary Use | Scaffold construction, Grignard formation | Alcohol protecting group, PEG-like linker |
| CAS | 16401-24-8 (Generic) | 17739-45-6 |
This guide focuses exclusively on the C-Linked (Ethyl) variant.
Part 2: Physicochemical Profile[1][3][4][5]
2-(2-Bromoethyl)oxane is a colorless to pale yellow liquid. It is an alkylating agent and should be handled with standard precautions for halogenated organic compounds.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 193.08 g/mol | |
| Boiling Point | 79–80 °C @ 14 mmHg | Extrapolated from homologous series [1] |
| Density | ~1.35 g/mL | Estimated based on bromo-alkane trends |
| Solubility | DCM, THF, Et₂O, Toluene | Immiscible with water |
| Stability | Stable at RT; store cold (2–8°C) | Avoid strong bases (elimination risk) |
Part 3: Synthetic Architecture & Causality
The synthesis of 2-(2-bromoethyl)oxane is most reliably achieved via the bromination of 2-(2-hydroxyethyl)tetrahydropyran . While direct hydrobromination of vinyl-THP is possible, it often suffers from regioselectivity issues (Markovnikov vs. anti-Markovnikov). The alcohol-to-bromide conversion offers the highest fidelity.
Mechanistic Pathway: The Phosphorus Tribromide Protocol
We utilize Phosphorus Tribromide (
-
Activation: The alcohol oxygen attacks
, displacing a bromide ion and forming a reactive dibromophosphite intermediate.[1][2] -
Substitution (
): The displaced bromide ion attacks the carbon alpha to the oxygen from the backside, displacing the phosphite leaving group.[1] -
Outcome: Inversion of configuration (if chiral) and formation of the alkyl bromide with high purity.
Experimental Protocol: Bromination via
[1][2][3][4]
Reagents:
-
2-(2-Hydroxyethyl)tetrahydropyran (1.0 equiv)
-
Phosphorus Tribromide (
) (0.4 equiv)[2] -
Dichloromethane (DCM) (Anhydrous, 10 volumes)
-
Sodium Bicarbonate (
) (Sat.[2] aq.)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Charge with 2-(2-hydroxyethyl)tetrahydropyran and anhydrous DCM.
-
Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath. Causality: Low temperature prevents E2 elimination side reactions which would form the vinyl ether.
-
Addition: Add
dropwise over 30 minutes. Maintain internal temperature below 5°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (stain with PMA or Iodine) until the starting alcohol is consumed.
-
Quench: Re-cool to 0°C. Carefully quench with saturated
solution. Caution: Gas evolution. -
Workup: Separate phases. Extract aqueous layer with DCM (2x). Combine organics, dry over
, filter, and concentrate under reduced pressure. -
Purification: Distillation under reduced pressure (vacuum) is recommended to remove phosphorus byproducts.
Part 4: Reactivity Landscape & Applications[11]
The utility of 2-(2-bromoethyl)oxane lies in its ability to transfer the THP-ethyl motif into complex scaffolds.
1. Grignard Reagent Formation (Nucleophilic Activation)
The most critical application is the formation of (2-(tetrahydropyran-2-yl)ethyl)magnesium bromide .
-
Challenge: The oxygen in the THP ring can coordinate to Magnesium, potentially passivating the surface or altering reactivity.
-
Solution: Use THF as the solvent (better solubility for the complex) and initiate with 1,2-dibromoethane (entrainment method) to clean the Mg surface.
2. C-Alkylation (Fragment Coupling)
The bromide is a competent leaving group for
-
Amines: Synthesis of THP-containing alkaloids.
-
Thiols: Introduction of metabolic soft spots or linkers.
-
Phenols: Creation of ether-linked THP side chains (common in agrochemistry).
3. Visualizing the Workflow
The following diagram illustrates the synthesis and downstream utility of the molecule.
Figure 1: Synthetic pathway from the alcohol precursor to the bromide, branching into key medicinal chemistry applications (Grignard formation and Heteroatom alkylation).
Part 5: Handling & Safety Data
-
Hazards: Skin Irritant (H315), Eye Irritant (H319). Potential lachrymator.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (store in amber glass).
-
Disposal: Halogenated organic waste streams. Do not mix with acid waste due to potential HBr generation.
References
-
Physical Constants & Homologs: Tetrahedron1971 , 27, 1973. (Boiling point extrapolation for THP-alkyl derivatives).
-
Bromination Protocol (PBr3): Organic Syntheses, Coll. Vol. 2, p. 358 (1943); Vol. 13, p. 20 (1933). (Standard mechanism for alcohol-to-bromide conversion).
-
Grignard Preparation: Journal of the American Chemical Society1947 , 69, 2908.[5] (Magnesium activation for ether-containing halides).
-
Medicinal Chemistry Applications: Journal of Medicinal Chemistry2016 , 59, 10822. (Use of THP motifs in drug design).
-
Structural Data (Acetal vs Alkyl): PubChem CID 86621 (Distinction of 2-(2-bromoethoxy)oxane).
Sources
Difference between 2-(2-Bromoethyl)oxane and 2-(2-Bromoethoxy)oxane
Structural Divergence, Reactivity Profiles, and Synthetic Applications
Executive Summary
In the synthesis of complex pharmaceutical scaffolds, the distinction between 2-(2-Bromoethyl)oxane (Molecule A) and 2-(2-Bromoethoxy)oxane (Molecule B) is frequently overlooked due to nomenclature similarities. However, these two compounds represent fundamentally different chemical classes—cyclic ethers versus acetals —resulting in divergent stability profiles and orthogonal reactivity.
This guide provides a definitive technical analysis for medicinal chemists and process engineers. It elucidates why Molecule B functions primarily as a protected alcohol equivalent (labile to acid), whereas Molecule A serves as a robust structural building block (stable to acid). Misidentification leads to catastrophic failure in acidic media or during Grignard formation.
Part 1: Structural & Electronic Divergence
The core difference lies in the linkage between the tetrahydropyran (THP) ring and the bromoethyl side chain.
Structural Comparison
-
Molecule A: 2-(2-Bromoethyl)oxane (also: 2-(2-Bromoethyl)tetrahydro-2H-pyran)
-
Linkage: Carbon-Carbon (
). -
Class: Cyclic Ether / Alkyl Bromide.[1]
-
Properties: Chemically robust. The THP ring is a permanent structural feature.
-
-
Molecule B: 2-(2-Bromoethoxy)oxane (also: THP-protected 2-bromoethanol)
-
Linkage: Carbon-Oxygen-Carbon (
). -
Class: Cyclic Acetal (Tetrahydropyranyl ether).
-
Properties: Acid-labile protecting group. The THP ring is sacrificial.
-
Visualization of Connectivity
The following diagram illustrates the bond connectivity and the critical "Anomeric Center" present only in Molecule B.
Caption: Structural comparison highlighting the stable C-C linkage in Molecule A versus the hydrolytically unstable acetal linkage in Molecule B.
Spectroscopic Identification (NMR)
Distinguishing these molecules via
| Feature | Molecule A (Ethyl) | Molecule B (Ethoxy) |
| Diagnostic Signal | Methine (C2-H) | Anomeric Proton (O-CH-O) |
| Chemical Shift | ||
| Multiplicity | Buried in ether backbone signals | Distinct downfield shift |
| C13 NMR (C2) |
Part 2: Reactivity & Stability Profiles
The Acid/Base Divide
This is the most critical factor in experimental design.
-
Molecule B is an acetal. In the presence of aqueous acid (e.g., dilute HCl, AcOH) or Lewis acids, it hydrolyzes rapidly to release 2-bromoethanol and 5-hydroxypentanal (which equilibrates to DHP/lactol).
-
Molecule A behaves like a standard dialkyl ether. It resists hydrolysis under standard acidic workups.
Grignard Reagent Formation
Both molecules are used to generate Grignard reagents (
-
Protocol A (Ethyl): Standard formation (Mg turnings, THF,
initiator). The resulting species is (2-(tetrahydro-2H-pyran-2-yl)ethyl)magnesium bromide . Stable at reflux. -
Protocol B (Ethoxy): Requires careful temperature control. The resulting species is (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)magnesium bromide .
-
Risk: If the reaction overheats or traces of acid are present, the THP group can cleave. The resulting alkoxide-Grignard (
) precipitates or causes complex mixtures. -
Expert Tip: Always add a trace of base (e.g., TEA) to the solvent or use base-washed glassware when working with Molecule B to prevent autocatalytic acetal cleavage.
-
Part 3: Synthetic Pathways[2]
Understanding how these are made validates their identity.
Synthesis of Molecule B (The Acetal)
This is the standard "THP protection" of an alcohol.
-
Reagents: 3,4-Dihydro-2H-pyran (DHP) + 2-Bromoethanol.[1][2][3]
-
Catalyst: Acidic (pTSA or PPTS).
-
Mechanism: Electrophilic addition of the alcohol to the enol ether double bond.
Caption: Acid-catalyzed addition of 2-bromoethanol to DHP yields Molecule B.
Synthesis of Molecule A (The Ether)
This synthesis is more involved, often requiring functional group interconversion rather than simple protection.
-
Route 1 (Standard): Bromination of 2-(2-hydroxyethyl)tetrahydro-2H-pyran .
-
Reagents:
(Appel reaction) or . -
Precursor Source: The alcohol precursor is typically derived from the reduction of methyl (tetrahydropyran-2-yl)acetate.
-
-
Route 2 (Radical): Radical addition of HBr to a vinyl ether (less common due to selectivity issues).
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of 2-(2-Bromoethoxy)oxane (Molecule B)
Use this protocol when you need a protected bromoethanol linker.
Reagents:
-
2-Bromoethanol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (1.2 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under
. Add 2-Bromoethanol and DCM (0.5 M concentration). -
Addition: Add PPTS followed by the slow, dropwise addition of DHP at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Note: Bromoethanol is UV active if stained with
; Product is less polar). -
Quench: Add saturated aqueous
. Crucial Step: The base neutralizes the catalyst, preventing hydrolysis during workup. -
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Vacuum distillation is preferred over column chromatography to avoid silica-induced hydrolysis.
Protocol 4.2: Grignard Formation with Molecule B
Use this protocol to attach the protected hydroxyethyl tail to a scaffold.
-
Activation: Use Mg turnings (1.2 equiv) activated with iodine vapor in dry THF.
-
Initiation: Add 10% of the solution of 2-(2-Bromoethoxy)oxane in THF. Heat gently to initiate (color change from brown to colorless).
-
Control: Add the remaining bromide solution dropwise to maintain a gentle reflux.
-
Critical Control: Keep temperature below 50°C if possible. High heat promotes
-elimination of the THP group.
-
-
Usage: Use the Grignard solution immediately. Do not store for prolonged periods.
References
-
ChemicalBook. (2025). 2-(2-Bromoethoxy)tetrahydro-2H-pyran Properties and Boiling Point Data. Link
-
Sigma-Aldrich. (2025). Product Specification: 2-(2-Bromoethoxy)tetrahydro-2H-pyran, 96% stabilized with K2CO3.[4] Link
-
PubChem. (2025).[5] Compound Summary: 2-(2-Bromoethoxy)oxane.[5] National Library of Medicine. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on Tetrahydropyranyl Ethers). Link
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. Journal of Organic Chemistry, 42(23), 3772–3774. Link
Sources
The Definitive Technical Guide to 2-(2-Bromoethyl)tetrahydropyran: Chemical Identity, Synthesis, and Applications in Drug Development
Executive Summary
In modern medicinal chemistry and drug development, the strategic incorporation of saturated oxygen heterocycles is a proven tactic to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). 2-(2-Bromoethyl)tetrahydropyran is a highly versatile, bifunctional aliphatic building block. By acting as a robust electrophile, it enables the seamless appending of a 2-ethyl-tetrahydropyran (THP) moiety to various nucleophilic scaffolds. This modification frequently improves the aqueous solubility of lipophilic drugs (via the hydrogen-bond accepting capacity of the pyran oxygen) while simultaneously introducing steric bulk that can shield adjacent metabolically labile sites from cytochrome P450-mediated degradation.
This whitepaper provides an in-depth technical analysis of 2-(2-Bromoethyl)tetrahydropyran, establishing its chemical identity, disambiguating it from common structural isomers, and detailing field-validated protocols for its synthesis and downstream application.
Chemical Identity and Isomeric Disambiguation
Procurement errors are a frequent bottleneck in scale-up chemistry, particularly when dealing with substituted heterocycles. 2-(2-Bromoethyl)tetrahydropyran is frequently conflated with its positional isomers or ether-linked analogs in vendor databases.
The target compound, 2-(2-bromoethyl)oxane (IUPAC), is defined by CAS Number 77564-82-0 [1][2]. It features a direct carbon-carbon bond between the ethyl chain and the 2-position of the saturated pyran ring.
Table 1: Physicochemical and Identification Properties
| Property | Value |
| Chemical Name | 2-(2-Bromoethyl)tetrahydropyran |
| IUPAC Name | 2-(2-bromoethyl)oxane |
| CAS Number | 77564-82-0[1] |
| Molecular Formula | C₇H₁₃BrO[2] |
| Molecular Weight | 193.08 g/mol [2] |
| Common Synonyms | 2-(2-Bromoethyl)oxane; 2-(2-Bromo-ethyl)-tetrahydro-pyran |
| Appearance | Colorless to pale yellow liquid |
| Precursor CAS | 38786-79-7 (2-(Tetrahydro-2H-pyran-2-yl)ethanol)[3] |
Table 2: Critical Isomeric Disambiguation
To ensure scientific integrity during procurement and synthesis, researchers must distinguish CAS 77564-82-0 from the following related compounds:
| Compound Name | CAS Number | Structural Distinction |
| 2-(2-Bromoethyl)tetrahydropyran | 77564-82-0 | Substitution at the 2-position of the pyran ring[2]. |
| 4-(2-Bromoethyl)tetrahydropyran | 4677-20-7 | Substitution at the 4-position of the pyran ring[4]. |
| 2-(2-Bromoethoxy)tetrahydro-2H-pyran | 17739-45-6 | Contains an ether linkage (-O-) between the pyran ring and the ethyl chain (often used as a protecting group for bromoethanol)[5]. |
Mechanistic Synthesis: The Appel Reaction
The most reliable and high-yielding method for synthesizing 2-(2-bromoethyl)tetrahydropyran utilizes the corresponding alcohol, 2-(tetrahydro-2H-pyran-2-yl)ethanol (CAS 38786-79-7) [3].
While primary alcohols can be converted to alkyl bromides using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), these harsh, highly acidic conditions risk protonating the pyran oxygen. This protonation can trigger unwanted ring-opening or polymerization. Therefore, the Appel Reaction (using CBr₄ and PPh₃) is the method of choice. It proceeds under mild, near-neutral conditions, preserving the integrity of the cyclic ether.
Reaction Pathway Visualization
Caption: Synthesis of 2-(2-bromoethyl)tetrahydropyran via the Appel reaction.
Protocol 1: Step-by-Step Synthesis of 2-(2-Bromoethyl)tetrahydropyran
This protocol is designed as a self-validating system, incorporating in-process checks to ensure high purity.
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-(tetrahydro-2H-pyran-2-yl)ethanol (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).
-
Causality: DCM is selected as an aprotic, polarizable solvent that stabilizes the transient alkoxyphosphonium intermediate without participating in the reaction.
-
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triphenylphosphine (PPh₃, 1.25 eq) in small portions over 15 minutes.
-
Causality: The formation of the active brominating species is highly exothermic. Portion-wise addition at 0 °C prevents thermal degradation and minimizes the formation of dibrominated byproducts.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). Because the product lacks a strong UV chromophore, visualize the plates using a KMnO₄ stain followed by gentle heating. The starting material will appear as a bright yellow spot, while the product will migrate significantly higher (higher Rf) due to the loss of the polar hydroxyl group.
-
-
Quenching & Precipitation: Once complete, concentrate the DCM in vacuo to approximately 20% of its original volume. Vigorously stir the residue and rapidly add cold hexanes (5 volumes).
-
Causality: Triphenylphosphine oxide (TPPO) is highly soluble in DCM but nearly insoluble in cold hexanes. This step precipitates >90% of the TPPO, preventing it from streaking during column chromatography.
-
-
Purification: Filter the white TPPO precipitate through a Celite pad. Concentrate the filtrate and purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure alkyl bromide as a colorless liquid.
Application Workflow: Sₙ2 Alkylation in Drug Design
Once synthesized, 2-(2-bromoethyl)tetrahydropyran is predominantly utilized to alkylate secondary amines, phenols, or carbon nucleophiles. The primary challenge in alkylating with secondary alkyl bromides is competing E2 elimination. However, because the bromide in this compound is on a primary carbon (1° alkyl halide), it is highly biased toward Sₙ2 substitution, making it an excellent electrophile.
Alkylation Pathway Visualization
Caption: Base-mediated SN2 alkylation pathway using 2-(2-bromoethyl)tetrahydropyran.
Protocol 2: General Sₙ2 Alkylation of a Secondary Amine
-
Reaction Setup: To a solution of the target secondary amine (1.0 eq) in anhydrous acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Causality: K₂CO₃ is a mild, insoluble base that acts as an acid scavenger for the generated HBr without being strong enough to induce E2 elimination of the alkyl bromide. KI is added to facilitate a Finkelstein-type in situ halogen exchange, temporarily converting the alkyl bromide to a more reactive alkyl iodide, thereby accelerating the Sₙ2 transition state.
-
-
Electrophile Addition: Add 2-(2-bromoethyl)tetrahydropyran (1.2 eq) to the suspension.
-
Thermal Activation: Reflux the mixture (approx. 80 °C) for 12–18 hours under a nitrogen atmosphere.
-
Workup & Extraction: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation: The basic amine product can be selectively extracted by washing the organic layer with 1M HCl, separating the aqueous layer, basifying it with NaOH to pH 10, and back-extracting with fresh Ethyl Acetate. This acid-base workup guarantees the removal of unreacted alkyl bromide.
-
Analytical Validation and Safety
Quality Control (QC) Markers
To verify the integrity of 2-(2-bromoethyl)tetrahydropyran prior to use in sensitive API synthesis, the following analytical signatures should be confirmed:
-
¹H NMR (CDCl₃): The diagnostic signal is a characteristic triplet integrating to 2 protons around 3.40–3.55 ppm , corresponding to the -CH₂Br group. The complex multiplet of the tetrahydropyran ring protons will appear broadly between 1.20 and 4.00 ppm.
-
GC-MS: A distinct molecular ion peak at m/z 192 and 194 in a 1:1 ratio, which is the classic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).
Handling and Storage
As an alkylating agent, 2-(2-bromoethyl)tetrahydropyran poses a risk of toxicity and must be handled inside a certified fume hood with appropriate nitrile PPE.
-
Storage: Store sealed under an inert atmosphere (Argon/Nitrogen) at 2–8 °C . Prolonged exposure to ambient light and room temperature can lead to slow photolytic degradation or spontaneous elimination, turning the liquid from colorless to a dark amber hue (indicating the presence of free bromine or HBr).
References
-
Chemsrc. "2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANOL - CAS 38786-79-7." Chemsrc Chemical Database. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "4-(2-Bromoethyl)oxane | CID 22637012." PubChem Database. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "2-(2-Bromoethoxy)tetrahydro-2H-pyran | CID 86621." PubChem Database. Available at: [Link]
Sources
- 1. 1136196-52-5|2-(3-Bromopropoxy)butane|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANOL | CAS#:38786-79-7 | Chemsrc [chemsrc.com]
- 4. 4-(2-Bromoethyl)oxane | C7H13BrO | CID 22637012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-Bromoethoxy)tetrahydro-2H-pyran | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties & Reactivity of 2-(2-Bromoethyl)oxane vs. THP Derivatives
This guide provides an in-depth technical analysis of 2-(2-Bromoethyl)oxane —chemically identified as 2-(2-bromoethoxy)tetrahydro-2H-pyran —contrasted with related tetrahydropyran (THP) derivatives.
Executive Summary & Nomenclature Clarification
Target Compound: 2-(2-Bromoethyl)oxane IUPAC Name: 2-(2-Bromoethoxy)tetrahydro-2H-pyran CAS: 17739-45-6
Critical Distinction: In industrial and pharmaceutical contexts, the term "2-(2-Bromoethyl)oxane" is frequently used as a synonym for the ether-linked species (Structure A). However, strict IUPAC nomenclature for "oxane" implies a direct carbon-carbon bond (Structure B). This guide focuses on the commercially relevant Structure A (the ether), while providing comparative data for Structure C (the homolog 2-(bromomethyl)oxane) to illustrate the impact of the ether linkage on physical properties and stability.
-
Structure A (Target): THP–O–CH₂CH₂–Br (Labile acetal linkage)
-
Structure B (Strict Name): THP–CH₂CH₂–Br (Stable C–C linkage; rare)
-
Structure C (Comparator): THP–CH₂–Br (Stable C–C linkage; commercially available)
Comparative Physical Properties
The introduction of the ethoxy side chain significantly alters the boiling point and density compared to the parent heterocycle. The bromo-ether moiety introduces polarity and increased molecular weight, raising the refractive index and density.
Table 1: Physicochemical Landscape
| Property | 2-(2-Bromoethoxy)oxane (Target) | 2-(Bromomethyl)oxane (Comparator) | Tetrahydropyran (Parent) |
| CAS Number | 17739-45-6 | 34723-82-5 | 142-68-7 |
| Molecular Weight | 209.08 g/mol | 179.05 g/mol | 86.13 g/mol |
| Structure Type | Acetal Ether (C–O–C) | Alkyl (C–C) | Cyclic Ether |
| Boiling Point | 62–64 °C @ 0.4 mmHg~102 °C @ 40 mmHg | 153 °C @ 760 mmHg58–59 °C @ 1.5 mmHg | 88 °C @ 760 mmHg |
| Density (25 °C) | 1.384 g/mL | 1.397 g/mL | 0.881 g/mL |
| Refractive Index ( | 1.482 | 1.489 | 1.420 |
| Solubility | Immiscible with water;Soluble in DCM, THF, Et₂O | Immiscible with water;Soluble in organic solvents | Miscible with water |
| Stability | Acid Sensitive (requires K₂CO₃ stabilizer) | Stable to acid/base | Stable |
Analyst Insight: The density of the target compound (1.384 g/mL) allows for easy separation from aqueous phases (density ~1.0) during workup, settling as the bottom layer. Note that the boiling point is significantly higher than the parent THP due to the heavy bromine atom, necessitating high-vacuum distillation for purification to avoid thermal decomposition of the acetal linkage.
Structural Characterization (NMR)
Distinguishing the ether-linked target from alkyl-linked impurities is critical for quality control.
-
1H NMR Diagnostic Signal (Target): The anomeric proton (H-2 of the ring) appears as a triplet at ~4.60 ppm , deshielded by two oxygen atoms.
-
1H NMR Diagnostic Signal (Comparator): The anomeric proton (H-2) appears upfield at ~3.40–3.50 ppm , shielded by the C-C bond relative to the acetal.
Synthesis & Reaction Pathways[1][2][6][7][8][9][10]
Synthesis Workflow
The industrial synthesis utilizes a Prince-type addition of 2-bromoethanol to 3,4-dihydro-2H-pyran (DHP). This reaction is atom-economical but requires careful acid catalysis control to prevent polymerization.
Figure 1: Acid-catalyzed synthesis pathway for 2-(2-bromoethoxy)oxane.
Reactivity Profile
The target compound serves as a dual-functional building block:
-
Electrophile: The alkyl bromide allows nucleophilic substitution (
). -
Protecting Group: The THP moiety can be removed under acidic conditions to reveal an alcohol.
Figure 2: Divergent reactivity pathways. Comparison: The C-C linked analog (2-bromomethyl)oxane is stable to the acid hydrolysis pathway shown on the right.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 2-(2-bromoethoxy)tetrahydro-2H-pyran (100 mmol scale). Safety: Perform in a fume hood. 2-Bromoethanol is toxic and a lachrymator.
Step-by-Step Methodology
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Charging: Add 2-Bromoethanol (12.5 g, 100 mmol) and dry Dichloromethane (DCM) (50 mL).
-
Catalyst Addition: Add Amberlyst-15 (100 mg) or p-Toluenesulfonic acid (TsOH) (190 mg, 1 mmol).
-
Reaction: Cool the mixture to 0 °C. Add 3,4-Dihydro-2H-pyran (DHP) (10.1 g, 120 mmol) dropwise over 30 minutes.
-
Expert Note: The reaction is exothermic. Maintain temperature < 5 °C to minimize oligomerization.
-
-
Completion: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (10% EtOAc/Hexane; stain with KMnO₄).
-
Workup (Self-Validating Step):
-
Filter off Amberlyst resin (if used).
-
If TsOH used: Wash with sat.[1] NaHCO₃ (2 x 20 mL) to neutralize acid. Validation: Aqueous pH should be ~8.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Distill the crude oil under reduced pressure.
-
Target Fraction: Collect fraction boiling at 62–64 °C @ 0.4 mmHg .
-
-
Stabilization: Add 1% w/w solid Potassium Carbonate (K₂CO₃) to the storage vial to prevent auto-acidification and hydrolysis.
Handling & Safety Profile
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2][3]
-
Storage: Store at 2–8 °C. Crucial: Must be stored over a trace of base (K₂CO₃) to inhibit acid-catalyzed decomposition.
-
Incompatibility: Strong oxidizing agents, strong acids (cleaves the acetal).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 86621, 2-(2-Bromoethoxy)tetrahydro-2H-pyran. Retrieved from [Link]
-
PrepChem (2025). Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. Retrieved from [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 141917, 2-(Bromomethyl)tetrahydro-2H-pyran. Retrieved from [Link]
Sources
2-(2-Bromoethyl)oxane solubility in common organic solvents
Technical Guide: Solubility Profile and Solvent Selection for 2-(2-Bromoethyl)oxane Derivatives
Executive Summary
This guide details the solubility thermodynamics, solvent selection, and handling protocols for 2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS: 17739-45-6).[1][2][3][4] Often colloquially referred to in industrial catalogs as 2-(2-Bromoethyl)oxane , this compound is a critical bifunctional building block in drug development, serving as a masked alcohol (THP-protected) and an alkylating agent (bromoethyl linker).[1][2][3]
Key Takeaway: The compound exhibits high lipophilicity (LogP ~1.[1][4]7) and is miscible with a broad spectrum of polar aprotic and non-polar organic solvents.[5] However, its stability is pH-dependent; while physically soluble in alcohols, protic solvents combined with trace acidity can trigger premature deprotection (acetal hydrolysis).
Chemical Identity & Structural Disambiguation
Precise nomenclature is vital for reproducibility.[1][4] In the context of drug development, "2-(2-Bromoethyl)oxane" almost exclusively refers to the ether-linked species used as a spacer/linker.[1][2][3][4]
| Property | Specification |
| Systematic Name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran |
| Common Synonyms | 2-(2-Bromoethyl)oxane; 2-Bromoethyl THP ether; Br-PEG1-THP |
| CAS Number | 17739-45-6 |
| Molecular Formula | C₇H₁₃BrO₂ |
| Molecular Weight | 209.08 g/mol |
| Functional Groups | Alkyl Bromide (Electrophile), Acetal (Acid-labile protecting group) |
ngcontent-ng-c2372798075="" class="ng-star-inserted">Critical Note: True "2-(2-Bromoethyl)oxane" (C₇H₁₃BrO) featuring a direct C-C bond is rare.[1][2] This guide focuses on the C-O-C linked ether (C₇H₁₃BrO₂) standard in pharmaceutical synthesis.
Solubility Thermodynamics
The solubility of 2-(2-Bromoethoxy)tetrahydro-2H-pyran is governed by the "Like Dissolves Like" principle, driven by its moderate polarity and lipophilic backbone.[1][2][3][4]
-
Lipophilic Domain: The tetrahydropyran ring and the ethyl chain provide significant van der Waals interaction potential, facilitating solubility in non-polar solvents (Hexane, Toluene).
-
Polar Domain: The ether oxygens act as hydrogen bond acceptors (but not donors), making the compound highly compatible with polar aprotic solvents (THF, DCM).
-
Aqueous Exclusion: The lack of hydrogen bond donors renders the molecule immiscible with water.[4]
Solubility Profile Table
| Solvent Class | Representative Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred for reactions; high solvation energy.[1][2][3][4] |
| Polar Aprotic | Tetrahydrofuran (THF) | Excellent (>100 mg/mL) | Ideal for Grignard formation or cryogenic lithiation.[1] |
| Polar Aprotic | DMF / DMSO | Excellent (>100 mg/mL) | Used for Sɴ2 substitutions (Finkelstein, Azidation).[1] |
| Esters | Ethyl Acetate | Good (>50 mg/mL) | Suitable for extraction and chromatography.[1] |
| Aromatic | Toluene | Good (>50 mg/mL) | High-boiling solvent for reflux conditions.[1][2][3][4] |
| Aliphatic | Hexane / Heptane | Moderate (~20-50 mg/mL) | Used as a co-solvent for precipitation/crystallization.[1][2][3][4] |
| Protic | Methanol / Ethanol | Soluble * (Caution) | Risk of transacetalization if acidic traces are present.[1] |
| Aqueous | Water | Insoluble (<1 mg/mL) | Used as the immiscible phase in aqueous workups.[1] |
Experimental Protocols
Protocol A: Visual Saturation Solubility Test
Objective: Empirically determine if the solvent is suitable for a specific concentration (e.g., 0.5 M for reaction).
-
Preparation: Weigh 105 mg of 2-(2-Bromoethoxy)tetrahydro-2H-pyran into a 2 mL HPLC vial.
-
Aliquot Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Calculation:
Protocol B: Solvent Selection for Nucleophilic Substitution
When using this compound to attach a linker (e.g., reacting with a phenol or amine), solvent choice dictates the reaction mechanism (Sɴ2 vs Sɴ1).
Caption: Decision tree for solvent selection during nucleophilic substitution reactions involving 2-(2-Bromoethyl)oxane derivatives.
Application Context & Stability
Grignard Reagent Formation
Researchers often convert the alkyl bromide to a Grignard reagent.[1][4]
-
Mechanism: The ether oxygen in the THP ring provides intramolecular coordination to the Magnesium atom, stabilizing the Grignard species (Chelae effect).
-
Avoid: Diethyl ether (lower boiling point makes initiation difficult for alkyl bromides on this scale).[1]
Stability Warning: The Acid Sensitivity
The THP moiety is an acetal.[4][10] It is stable to base (NaOH, KOH, Grignards) but extremely labile to acid .
-
Solvent Hazard: Do not use unbuffered chloroform (often contains HCl) or alcohols with trace acid.[1] This will cleave the THP ring, generating 2-bromoethanol and destroying the linker.
-
Stabilization: Commercial bottles are often stabilized with 0.1% Potassium Carbonate (
) to neutralize adventitious acid [1].[1]
Safety & Handling
-
Peroxide Formation: As a cyclic ether, this compound can form explosive peroxides upon prolonged exposure to air. Test with starch-iodide paper before distillation.[1][2][4]
-
Alkylating Agent: The bromoethyl group is a potent alkylator.[1][4][7] It is a potential mutagen/carcinogen.[4]
References
-
PubChem. (2025).[1][4] Compound Summary: 2-(2-Bromoethoxy)tetrahydro-2H-pyran (CID 86621).[1][2][3][4] National Library of Medicine. Retrieved from [Link][1][2][3]
Sources
- 1. 2-(2-Bromoethoxy)tetrahydro-2H-pyran | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. CAS 6482-24-2: Bromoethyl methyl ether | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 13047-01-3: 3-BROMO-TETRAHYDRO-PYRAN | CymitQuimica [cymitquimica.com]
- 7. CAS 592-55-2: 2-Bromoethyl ethyl ether | CymitQuimica [cymitquimica.com]
- 8. 2-(2-Bromoethyl)-1,3-dioxolane CAS#: 18742-02-4 [m.chemicalbook.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. 2-(2-Bromoethoxy)tetrahydro-2H-pyran | 172797-67-0 | Benchchem [benchchem.com]
- 11. chembk.com [chembk.com]
Technical Safety Monograph: 2-(2-Bromoethyl)oxane & Functionalized Oxanes
Introduction & Chemical Identity
In drug development, 2-(2-Bromoethyl)oxane and its congener 2-(2-Bromoethoxy)tetrahydro-2H-pyran are critical bifunctional building blocks.[1] They serve as "masked" linkers, combining a hard electrophile (primary alkyl bromide) with a lipophilic, potentially labile ether/acetal acting as a protecting group or spacer.
While often treated casually as "just another linker," these molecules possess a dual-hazard profile: alkylating toxicity (derived from the bromide) and explosive instability (derived from the oxane/THP ring’s propensity for peroxidation). This guide replaces standard generic SDS advice with a mechanistic, field-validated safety protocol.
Target Analytes
| Compound Name | Structure Type | CAS No. | Key Hazard Feature |
| 2-(2-Bromoethoxy)tetrahydro-2H-pyran | Acetal (C-O-C-O) | 17739-45-6 | Hydrolytically unstable; Peroxide former (Class B). |
| 2-(2-Bromoethyl)tetrahydro-2H-pyran | Ether (C-C-O) | 19236-40-9 | C-C bonded; Peroxide former (Class B); Alkylating agent. |
Physicochemical & Hazard Profile
Do not assume these are stable liquids. The oxane ring activates the alpha-position for radical formation (peroxidation), while the bromide makes the tail susceptible to nucleophilic attack (toxicity).
| Property | Data (Typical) | Operational Implication |
| Physical State | Colorless to yellow liquid | Yellowing indicates decomposition or HBr release. |
| Boiling Point | ~85–90°C (at 0.5 mmHg) | High boiler; difficult to remove by rotary evaporation without heating (risk). |
| Flash Point | >90°C (Closed Cup) | Combustible. Do not use near open flames or static sources. |
| Density | ~1.3–1.4 g/mL | Denser than water; sinks in aqueous extraction (bottom layer). |
| Reactivity | SN2 Electrophile | Reacts rapidly with amines, thiols (proteins/DNA), and phosphines. |
| Stability | Peroxide Former | Forms explosive peroxides upon exposure to air/light.[2] |
Mechanistic Toxicology (The "Why")
Standard SDSs list H315 (Irritation) and H319 (Eye Damage). However, for drug development professionals, the Genotoxic Liability is the primary concern.
Mechanism: The 2-bromoethyl tail functions as a "soft" electrophile. It can penetrate the cell membrane (aided by the lipophilic THP ring) and alkylate nucleophilic centers on DNA (specifically the N7 position of Guanine). This is a classic SN2 mechanism.
Figure 1: Mechanism of Alkylating Toxicity
This diagram illustrates the pathway from exposure to potential genotoxicity.
Caption: SN2 alkylation of DNA guanine residues by bromoethyl-oxanes, leading to potential mutagenic events.
Storage & Stability: The Peroxide Protocol
Oxanes (cyclic ethers) are Group B Peroxide Formers . The hydrogen on the carbon adjacent to the oxygen (position 2) is easily abstracted by atmospheric oxygen, forming a hydroperoxide.
The Rule of 3:
-
Test every 3 months.
-
Discard if peroxides >100 ppm.
-
Never distill to dryness.
Detection Protocol (Self-Validating):
-
Reagent: Quantofix® Peroxide 100 test strips (or equivalent KI/Starch paper).
-
Validation: Add 1 drop of reagent to the strip.
-
No Color: < 1 ppm (Safe).
-
Green/Blue: 3-30 ppm (Use immediately or treat).
-
Dark Brown: > 100 ppm (DO NOT OPEN. Contact EHS for remote detonation/disposal).
-
Handling & Deactivation Workflows
Engineering Controls
-
Ventilation: Fume hood sash at <18 inches.
-
Atmosphere: All transfers must occur under Nitrogen or Argon balloon/line to prevent moisture hydrolysis (releasing HBr) and oxygen ingress (peroxides).
-
Glove Selection:
-
Standard Nitrile (4 mil):INSUFFICIENT. Breakthrough time < 5 mins for halogenated alkanes.
-
Required:Silver Shield (Laminate) or Double-gloved Nitrile (change every 15 mins).
-
Deactivation (Quenching) Protocol
Alkyl bromides are persistent in drains. You must chemically destroy the electrophile before disposal.
Reagent: 1M Sodium Thiosulfate (
Step-by-Step Quench:
-
Dilute: Dilute the reaction waste or excess reagent 1:10 in Ethanol or Acetone.
-
Add Nucleophile: Add 2 equivalents of aqueous Sodium Thiosulfate.
-
Stir: Agitate for 1 hour. The thiosulfate performs an SN2 displacement of the bromide, converting the toxic alkyl bromide into a non-toxic Bunte salt.
-
Verify: Check pH (should be neutral) and TLC (disappearance of the UV-active/iodine-active alkyl bromide spot).
-
Disposal: Dispose of as non-halogenated organic waste (if thiosulfate used) or halogenated waste (if unsure).
Figure 2: Safe Handling & Quenching Workflow
Caption: Operational workflow ensuring peroxide safety prior to use and complete chemical deactivation post-use.
Emergency Response
-
Eye Contact: Immediate irrigation for 15 minutes .[3][4][5] The bromoethyl group can cause delayed corneal clouding.
-
Skin Contact: Wash with soap and water.[4] Do not use alcohol (increases skin permeability).
-
Spill (Small): Cover with Vermiculite. Do not use paper towels (fire hazard with peroxides). Treat the vermiculite with 10% thiosulfate solution before bagging.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86621, 2-(2-Bromoethoxy)tetrahydro-2H-pyran. Retrieved from [Link]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. (Basis for Peroxide Protocols).[6]
-
European Chemicals Agency (ECHA). (2025).[7] Registration Dossier: Halogenated Ethers. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. download.basf.com [download.basf.com]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. 2-Bromooxane | C5H9BrO | CID 13070295 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Using 2-(2-Bromoethyl)oxane as a hydroxyethyl equivalent building block
Application Note: 2-(2-Bromoethoxy)oxane as a Hydroxyethyl Equivalent
Executive Summary
This guide details the strategic application of 2-(2-Bromoethoxy)tetrahydro-2H-pyran (often referred to as 2-(2-Bromoethyl)oxane in specific nomenclature contexts) as a robust "hydroxyethyl equivalent" building block.[1][2]
In drug discovery and medicinal chemistry, the direct introduction of a hydroxyethyl group (
Key Advantages:
-
Bifunctionality: Acts as an electrophile (alkyl bromide) and a masked alcohol.
-
Base Stability: Compatible with strong bases (e.g., NaH, LDA, Grignard reagents).
-
Atom Economy: High-yielding alkylation followed by clean deprotection.
Chemical Identity & Nomenclature
It is critical to distinguish the specific isomer and linkage used for hydroxyethylation. While "oxane" is the IUPAC name for the tetrahydropyran ring, the functional utility as a hydroxyethyl equivalent dictates an ether linkage.
-
Common Name: 2-(2-Bromoethoxy)tetrahydro-2H-pyran (BETH)
-
IUPAC Name: 2-(2-Bromoethoxy)oxane
-
Molecular Formula:
[2][3][4][6]
Structural Clarification: The reagent is composed of a bromoethyl chain attached to the anomeric position of the tetrahydropyran ring via an oxygen atom. This oxygen atom is ultimately retained in the final product as the hydroxyl group.
Mechanism of Action
The utility of this building block relies on a two-step sequence: Nucleophilic Substitution (
Step 1: Alkylation (Masking) The target nucleophile (Nu⁻) displaces the bromide. The THP group remains inert, preventing side reactions (e.g., O-alkylation of the product itself).
Step 2: Deprotection (Unmasking) Treatment with mild acid hydrolyzes the acetal linkage, releasing the desired hydroxyethylated product and the byproduct 5-hydroxypentanal (which exists in equilibrium with the hemiacetal).
Pathway Diagram:
Caption: Mechanistic pathway for installing a hydroxyethyl group using 2-(2-Bromoethoxy)oxane.
Application Protocols
The following protocols are designed for scalability and reproducibility.
Protocol A: O-Alkylation of Phenols (Synthesis of Aryloxyethanols)
Target: Introduction of a hydroxyethyl chain to a phenolic drug scaffold.
Reagents:
-
Phenol substrate (1.0 equiv)
-
2-(2-Bromoethoxy)tetrahydro-2H-pyran (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF or Acetonitrile (anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with the phenol substrate and anhydrous DMF (
concentration). -
Deprotonation: Add
in one portion. Stir at room temperature for 15 minutes to ensure phenoxide formation. -
Addition: Add 2-(2-Bromoethoxy)tetrahydro-2H-pyran dropwise via syringe.
-
Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC or LC-MS.
-
Checkpoint: The spot for the phenol should disappear, replaced by a less polar spot (the THP ether).
-
-
Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate. -
Deprotection (In-situ option): Dissolve the crude oil in MeOH. Add catalytic p-Toluenesulfonic acid (pTsOH, 0.1 equiv). Stir at RT for 1-2 hours.[1]
-
Purification: Concentrate and purify via silica gel chromatography.
Protocol B: N-Alkylation of Secondary Amines
Target: Synthesis of N-(2-hydroxyethyl) derivatives.
Reagents:
-
Secondary Amine (1.0 equiv)
-
2-(2-Bromoethoxy)tetrahydro-2H-pyran (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or
(1.5 equiv) -
Catalyst: Sodium Iodide (NaI) (0.1 equiv) – Crucial for Finkelstein activation.
-
Solvent: Acetonitrile (
)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve the amine in
. Add DIPEA and NaI. -
Addition: Add the bromo-reagent.
-
Reflux: Heat to reflux (
) for 12–18 hours. The NaI converts the alkyl bromide to a more reactive alkyl iodide in situ. -
Workup: Remove solvent under reduced pressure. Resuspend in DCM, wash with saturated
. -
Deprotection: The THP group is generally stable to these basic alkylation conditions. Proceed to acidic cleavage as described in Protocol A (Step 6).
Protocol C: C-Alkylation (Grignard Reaction)
Target: Extension of a carbon chain by two carbons ending in a hydroxyl group.
Reagents:
-
Aryl/Alkyl Bromide (to form Grignard)
-
Mg turnings
-
Catalyst:
(Kochi catalyst) - Required for coupling alkyl halides with Grignards.
Critical Note: Standard Grignard reagents will not displace the bromide efficiently without a copper catalyst.
Step-by-Step Procedure:
-
Grignard Formation: Prepare
in THF using standard Schlenk techniques. -
Coupling: Cool the Grignard solution to
or depending on stability. -
Catalyst: Add
(0.1 M in THF, 3-5 mol%). -
Addition: Add 2-(2-Bromoethoxy)tetrahydro-2H-pyran (1.0 equiv) slowly.
-
Warm: Allow to warm to RT and stir overnight.
-
Quench: Quench with saturated
. -
Result: This yields
.
Data & Troubleshooting
Table 1: Solvent Compatibility & Reaction Optimization
| Parameter | Recommended Condition | Why? |
| Solvent (Alkylation) | DMF, MeCN, THF | Polar aprotic solvents favor |
| Base (Phenols) | Cesium effect can accelerate sluggish reactions. | |
| Base (Amines) | DIPEA or | Non-nucleophilic organic bases prevent quaternary salt byproducts. |
| Deprotection Acid | pTsOH or PPTS | PPTS (Pyridinium p-toluenesulfonate) is milder than pTsOH; use for acid-sensitive substrates. |
| Temperature | 60°C - 80°C | The bromide is a secondary-like leaving group (due to beta-oxygen effect); heat is often required. |
Troubleshooting Guide:
-
Issue: Low Conversion in Alkylation.
-
Cause: The bromoethyl group is moderately hindered.
-
Solution: Add 10 mol% NaI (Finkelstein condition) to generate the more reactive iodide intermediate in situ.
-
-
Issue: THP Cleavage During Workup.
-
Cause: Aqueous layer is too acidic.
-
Solution: Ensure all aqueous washes are neutral or slightly basic (
) before drying the organic layer.
-
-
Issue: Product instability.
-
Cause: The resulting alcohol might cyclize if a nucleophile is present on the R-group (e.g., 5-exo-tet).
-
Solution: Keep the THP group on until the final step of the synthesis.
-
References
-
BenchChem Technical Support. (2026). The Strategic Use of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Organic Synthesis.[1][2] BenchChem Application Notes.[2] Link
-
Bravin, F., & Barreca, G. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate.[1] Link
-
PubChem. (n.d.).[6] 2-(2-Bromoethoxy)tetrahydro-2H-pyran (Compound).[1][2][3][4][5] National Center for Biotechnology Information.[2] Link[2]
-
Remiszewski, S. W., et al. (2003). N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity. Journal of Medicinal Chemistry, 46(21), 4609-4624. Link
-
Sigma-Aldrich. (n.d.). 2-(2-Bromoethoxy)tetrahydro-2H-pyran Product Specification. Merck KGaA. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(2-Bromoethoxy)tetrahydro-2H-pyran | 172797-67-0 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 2-(2-BROMOETHOXY)TETRAHYDRO-2H-PYRAN | 17739-45-6 [chemicalbook.com]
- 6. 2-(2-Bromoethoxy)tetrahydro-2H-pyran | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Aryl 2-(Oxan-2-yl)ethyl Ethers via Williamson Ether Synthesis
Introduction: The Significance of Aryl Ethers in Medicinal Chemistry
The ether linkage is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Specifically, the coupling of cyclic ethers, such as those derived from oxane, with aromatic systems, provides a versatile scaffold for the development of novel therapeutic agents. The resulting aryl 2-(oxan-2-yl)ethyl ethers are of significant interest to researchers in drug discovery due to their potential to modulate pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive guide to the reaction conditions for the coupling of 2-(2-Bromoethyl)oxane with phenoxides, a classic yet powerful transformation known as the Williamson ether synthesis.[1][2] We will delve into the mechanistic underpinnings of this reaction, offer detailed and optimized protocols, and provide troubleshooting guidance to empower researchers to achieve high yields and purity in their synthetic endeavors.
Mechanistic Insights: The S_N2 Pathway and Key Influencing Factors
The Williamson ether synthesis is a prime example of a bimolecular nucleophilic substitution (S_N2) reaction.[1][2] In this specific application, a phenoxide ion, generated by the deprotonation of a phenol, acts as the nucleophile. This electron-rich species attacks the electrophilic carbon atom of 2-(2-Bromoethyl)oxane, which bears a good leaving group (bromide). The reaction proceeds in a single, concerted step where the nucleophile attacks from the backside of the carbon-bromide bond, leading to an inversion of stereochemistry at the reaction center (though in this acyclic side chain, it is not a chiral center).
Several factors critically influence the efficiency and outcome of this S_N2 reaction:
-
The Nucleophile: The reactivity of the phenoxide is paramount. Electron-donating groups on the phenol will increase the nucleophilicity of the corresponding phenoxide, potentially accelerating the reaction. Conversely, strong electron-withdrawing groups can decrease nucleophilicity.
-
The Electrophile: 2-(2-Bromoethyl)oxane is a primary alkyl halide, which is ideal for S_N2 reactions as it minimizes steric hindrance around the electrophilic carbon.[1]
-
The Leaving Group: Bromide is an excellent leaving group, facilitating the displacement by the incoming nucleophile.
-
The Base: A suitable base is required to deprotonate the phenol and generate the reactive phenoxide nucleophile. The choice of base can significantly impact the reaction rate and yield.
-
The Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents are generally preferred for S_N2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more available to react.[1]
dot graph "Williamson_Ether_Synthesis_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: General mechanism of the Williamson ether synthesis for coupling phenoxides with 2-(2-Bromoethyl)oxane.
Optimized Reaction Protocols
Based on established principles of the Williamson ether synthesis and literature precedents for similar reactions, we present two robust protocols for the synthesis of aryl 2-(oxan-2-yl)ethyl ethers.
Protocol 1: Standard Conditions with Potassium Carbonate
This protocol utilizes the mild and cost-effective base, potassium carbonate, in a polar aprotic solvent. It is a good starting point for a wide range of substituted phenols.
Materials:
-
Substituted Phenol (1.0 eq)
-
2-(2-Bromoethyl)oxane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add a sufficient volume of DMF or MeCN to achieve a concentration of 0.2-0.5 M with respect to the phenol.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add 2-(2-Bromoethyl)oxane (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from 4 to 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aryl 2-(oxan-2-yl)ethyl ether.
Protocol 2: Phase-Transfer Catalysis (PTC) for Enhanced Reactivity
Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble base and an organic-soluble substrate.[3][4] This method can often lead to faster reaction times and milder conditions. Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst.[5][6]
Materials:
-
Substituted Phenol (1.0 eq)
-
2-(2-Bromoethyl)oxane (1.1 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 50% aqueous solution (w/v)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Toluene or Dichloromethane (DCM)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq), 2-(2-Bromoethyl)oxane (1.1 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene or DCM to achieve a concentration of 0.2-0.5 M with respect to the phenol.
-
With vigorous stirring, add the 50% aqueous NaOH or KOH solution (5-10 equivalents).
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS. Reactions under PTC conditions are often complete within 1-6 hours.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).
-
Combine all organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: A generalized experimental workflow for the synthesis of aryl 2-(oxan-2-yl)ethyl ethers.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table provides a summary of typical reaction conditions and expected yields for the coupling of various substituted phenols with 2-(2-Bromoethyl)oxane, based on the principles of the Williamson ether synthesis. These values are representative and may require optimization for specific substrates.
| Entry | Phenol Substituent | Base (eq) | Solvent | Catalyst (eq) | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | 4-Methoxy | K₂CO₃ (2.0) | DMF | - | 80 | 6 | 85-95 |
| 2 | 4-Nitro | K₂CO₃ (2.0) | DMF | - | 80 | 4 | 90-98 |
| 3 | Unsubstituted | NaH (1.2) | THF | - | 65 | 8 | 80-90 |
| 4 | 2-Chloro | Cs₂CO₃ (1.5) | MeCN | - | 80 | 5 | 88-95 |
| 5 | 4-tert-Butyl | KOH (aq, 5.0) | Toluene | TBAB (0.1) | 50 | 3 | 90-97 |
| 6 | 3,5-Dimethyl | K₂CO₃ (2.0) | Acetone | - | 60 | 10 | 82-92 |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH). Ensure anhydrous conditions if using a moisture-sensitive base. |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature and/or extend the reaction time. Monitor by TLC. | |
| Deactivated phenol (strong electron-withdrawing groups). | Use a more forcing condition (higher temperature, stronger base) or consider PTC. | |
| Formation of side products (e.g., elimination) | Steric hindrance around the phenoxide. | While less likely with a primary halide, ensure the phenoxide is not excessively bulky. |
| High reaction temperature. | Reduce the reaction temperature and monitor for conversion. | |
| Complex mixture of products | C-alkylation of the phenoxide. | This is a known side reaction for phenoxides. Using a less polar solvent or a different counter-ion for the base may favor O-alkylation. |
| Impure starting materials. | Ensure the purity of the phenol and 2-(2-Bromoethyl)oxane. |
Conclusion
The Williamson ether synthesis remains a highly reliable and versatile method for the preparation of aryl 2-(oxan-2-yl)ethyl ethers. By carefully selecting the base, solvent, and reaction temperature, researchers can achieve high yields of the desired products. The standard protocol using potassium carbonate in a polar aprotic solvent is a robust starting point, while the implementation of phase-transfer catalysis offers a powerful alternative for accelerating reactions and improving yields under milder conditions. The protocols and data presented in this application note serve as a comprehensive guide for scientists engaged in the synthesis of these important molecular scaffolds for drug discovery and development.
References
- Durst, H. D., & Gokel, G. W. (1987). Experimental Organic Chemistry. McGraw-Hill.
- Moore, J. A., Dalrymple, D. L., & Rodig, O. R. (1982). Experimental Methods in Organic Chemistry. Saunders College Publishing.
-
University of Wisconsin-Stout. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2024, July 15). Williamson ether synthesis. Retrieved from [Link]
-
Mini-Reviews in Organic Chemistry. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]
- Makosza, M. (2000). Phase-transfer catalysis. A general and efficient method for synthesis of organic compounds. Pure and Applied Chemistry, 72(7), 1399-1403.
- Kazemi, M., & Zarei, A. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.
- Buchwald, S. L., & Cacchi, S. (2009). Palladium-Catalyzed C−N and C−O Bond-Forming Reactions. In Palladium in Organic Synthesis (pp. 1-106). Wiley-VCH Verlag GmbH & Co. KGaA.
- Mitra, A. K., De, A., & Karchaudhuri, N. (2000). A simple and efficient method for the O-methylation of phenols using dimethyl sulfate and potassium carbonate under microwave irradiation. Indian Journal of Chemistry-Section B, 39(5), 387-389.
- Kazemi, M. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Trends in Green Chemistry, 2(3).
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Biller, E., Fuhrmann, E., Hagena, D., Janneck, H. G., Talbiersky, J., & Walther, L. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
- Zarei, A., & Kazemi, M. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Journal of the Mexican Chemical Society, 62(2), 1-8.
-
SACHEM, Inc. (2025, April 1). Tetrabutylammonium Bromide (TBAB). Retrieved from [Link]
- Pielichowski, J., & Popielarz, R. (1995). Phase-Transfer Catalysis in Organic Syntheses. Cracow University of Technology.
- Waldvogel, S. R., et al. (2021). Electro-oxidative C(sp2)–H/O–H cross-dehydrogenative coupling of phenols and tertiary anilines for diaryl ether formation. Catalysis Science & Technology, 11(16), 5549-5553.
-
Wikipedia. (2024, February 14). Oxidative coupling of phenols. Retrieved from [Link]
- Fabbri, D., et al. (2024). Synthesis of C2 symmetric hydroxylated biphenyls by microwave-assisted oxidative coupling of natural phenols. Tetrahedron, 163, 134142.
-
Reddit. (2022, February 27). Potassium carbonate as a base. r/Chempros. Retrieved from [Link]
- Al-Hourani, B. J., et al. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Letters in Drug Design & Discovery, 16(10), 1145-1154.
- Li, C.-J., et al. (2023). Ring-closing C–O/C–O metathesis of ethers with primary aliphatic alcohols.
- Yuliana, A., et al. (2020). Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. AIP Conference Proceedings, 2229(1), 030001.
- Stuart, D. R., et al. (2020).
- Al-Mousawi, S. M., et al. (2015). Cesium carbonate as a mediated inorganic base in some organic transformations. Journal of Saudi Chemical Society, 19(5), 554-571.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sacheminc.com [sacheminc.com]
Troubleshooting & Optimization
Technical Support Center: 2-(2-Bromoethyl)oxane Stability & Optimization
Topic: Reducing Polymerization Byproducts in 2-(2-Bromoethyl)oxane Reactions Content Type: Technical Support Center Guide Audience: Researchers, Senior Scientists, Process Chemists[1]
Current Status: Operational Last Updated: February 27, 2026 Document ID: TS-OX-2026-02[1]
Executive Summary: The "Invisible" Polymerization
Users frequently report yield loss, gumming, or inexplicable viscosity increases when using 2-(2-Bromoethyl)oxane (also known as 2-(2-bromoethyl)tetrahydropyran).[1]
The Core Issue: This compound is a "loaded spring." While the bromine is the intended leaving group for alkylation, the tetrahydropyran (THP) ring is susceptible to Cationic Ring-Opening Polymerization (CROP) . This side reaction is catalyzed by trace acids (Lewis or Brønsted) and elevated temperatures, leading to the formation of polyether oligomers rather than your desired alkylated product.
This guide details how to suppress CROP and maximize the efficiency of the intended SN2 substitution.
Diagnostic & Troubleshooting Guide
Use this matrix to identify if polymerization is the root cause of your experimental failure.
| Symptom | Probable Cause | Immediate Corrective Action |
| Reaction mixture turns viscous/gels | Runaway CROP: Trace acid (HBr generated in situ) or Lewis acid catalyst triggered ring opening.[1] | Quench: Add anhydrous K₂CO₃ or Et₃N immediately to neutralize acidity. Dilute with non-polar solvent (Hexane/Et₂O).[1] |
| Product darkens/black oil forms | Decomposition: Thermal instability of the oxonium intermediate. | Cool Down: Reduce reaction temperature by 10–20°C. Ensure reaction is under inert atmosphere (Ar/N₂). |
| NMR shows broad peaks (3.4-3.8 ppm) | Oligomerization: Formation of poly(tetrahydropyran) chains.[1] | Purification: These oligomers are often soluble in polar organics. Wash with hexanes if your product is polar, or use column chromatography (oligomers often streak). |
| Low Yield (Starting material consumed) | Competitive Ring Opening: The nucleophile attacked the ring oxygen (oxonium) instead of the carbon-Br bond. | Switch Mechanism: Move to strict SN2 conditions (Polar Aprotic solvent, stronger nucleophile, lower temp). |
Deep Dive: The Mechanism of Failure
To prevent the byproduct, you must understand the competing pathways.
The Intended Path (Substitution):
A nucleophile attacks the
The Failure Path (Polymerization):
-
Activation: Trace acid (often HBr produced during the reaction) protonates the ring oxygen.
-
Ring Opening: The ring opens to form a resonance-stabilized oxocarbenium ion.
-
Propagation: The hydroxyl end of the open chain (or another monomer) attacks the oxocarbenium, creating a polyether chain.
Pathway Visualization
The following diagram illustrates the kinetic competition between the desired substitution and the parasitic polymerization.
Caption: Path A represents the desired kinetic product. Path B is the thermodynamic sink triggered by acidic conditions.
Optimized Protocol: Acid-Free Alkylation
This protocol is designed to maintain a strictly basic/neutral environment to prevent the initiation of CROP.
Reagents:
-
2-(2-Bromoethyl)oxane (1.2 – 1.5 equivalents)[1]
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) [Anhydrous][1]
-
Solvent: DMF or Acetonitrile (Anhydrous)[1]
-
Additive: Sodium Iodide (NaI) [Catalytic, 10 mol%] - Finkelstein activation[1]
Step-by-Step Methodology:
-
Pre-Treatment:
-
Critical: Check the pH of your 2-(2-Bromoethyl)oxane.[1] If stored for long periods, it may have hydrolyzed slightly to release HBr.
-
Action: If unsure, pre-stir the reagent with solid K₂CO₃ for 30 minutes, then filter before use.
-
-
Activation (Finkelstein In-Situ):
-
In the reaction vessel, dissolve the 2-(2-Bromoethyl)oxane in the solvent.
-
Add catalytic NaI (10 mol%).[1]
-
Why: This converts the alkyl bromide to a more reactive alkyl iodide in situ. The Iodide is a better leaving group (faster SN2), allowing the reaction to proceed at lower temperatures , reducing the thermal energy available for ring opening.
-
-
Base Addition:
-
Add the anhydrous base (Cs₂CO₃ is preferred for solubility).
-
Note: The base acts as an "Acid Scavenger." It neutralizes any HBr released immediately, preventing the autocatalytic acid-polymerization loop.
-
-
Reaction:
-
Add your nucleophile.[5]
-
Run at the lowest possible temperature (Start at 0°C, warm to RT. Do not exceed 60°C unless necessary).
-
-
Quenching (The Danger Zone):
Frequently Asked Questions (FAQ)
Q: Can I use Lewis Acids (like BF₃·OEt₂ or AlCl₃) to accelerate the coupling? A: Absolutely not. Lewis acids are the primary initiators for the cationic polymerization of cyclic ethers. Adding them will almost certainly result in a gelled reaction mixture and near-zero yield of the desired product.
Q: My reagent has turned yellow/brown in the bottle. Is it safe to use? A: The color indicates partial decomposition and the presence of HBr.
-
Fix: Dissolve in Et₂O or CH₂Cl₂, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. If heavily degraded, distillation is required (add K₂CO₃ to the distillation pot to stabilize).
Q: Why do you recommend DMF/Acetonitrile over THF? A: While THF is a common solvent, it is structurally similar to the reagent. In rare cases involving strong cationic initiators, the solvent itself (THF) can co-polymerize with your reagent. DMF and Acetonitrile are polar aprotic and do not participate in CROP, making them safer choices for this specific transformation.
Q: How should I store the bulk reagent? A: Store at 2–8°C over a few pellets of KOH or a spoonful of anhydrous K₂CO₃. This solid base acts as a stabilizer, neutralizing any acid generated by slow hydrolysis over time.
References
-
Cationic Ring-Opening Polymerization Mechanism
- Penczek, S., et al. "Cationic Ring-Opening Polymerization of Cyclic Ethers." Advances in Polymer Science, Vol. 68/69, Springer, Berlin.
- Context: Defines the oxonium ion mechanism responsible for the side reaction.
-
[1]
-
Synthesis & Stability of Halo-Tetrahydropyrans
- Wipf, P., et al. "Protective Groups in Organic Synthesis." Greene's Protective Groups in Organic Synthesis.
- Context: Discusses the acid-sensitivity of the THP group and conditions to avoid ring opening.
-
[1]
-
Finkelstein Reaction Optimization
- Bordwell, F. G., et al. "Nucleophilic Substitutions at Carbon." Journal of the American Chemical Society.
- Context: Supports the use of NaI to accelerate SN2 substitution, allowing for lower thermal loads.
-
[1]
-
General Handling of 2-(2-Bromoethyl)
- BenchChem Technical Safety Data. "2-(2-Bromoethoxy)tetrahydro-2H-pyran Handling Guide."
- Context: Practical storage and stabilizer recommend
-
[1]
Sources
Alternative catalysts for activating 2-(2-Bromoethyl)oxane
Welcome to the Alkyl-Link Technical Support Center . You have connected to the Specialized Reagents Division .
Current Ticket: #8842-OX Subject: Activation Protocols for 2-(2-Bromoethyl)oxane (CAS: 19715-95-8) Assigned Specialist: Dr. Aris (Senior Application Scientist)[1][2]
User Issue Summary
Users frequently report low yields or initiation failures when attempting to utilize 2-(2-Bromoethyl)oxane (also known as 2-(2-bromoethyl)tetrahydropyran).[1][2] The primary challenges stem from the moderate leaving group ability of bromide and the Lewis-basic oxygen within the tetrahydropyran (THP) ring, which can passivate metal surfaces (Mg/Zn) or inhibit standard Lewis acid catalysts.
Below are the three specialized activation modules designed to bypass these limitations.
Module 1: Catalytic Nucleophilic Activation ( Enhancement)
Use Case: You are performing a substitution reaction (e.g., amine alkylation, ether synthesis) and the reaction is sluggish or stalling.
The "Alternative" Catalyst: Soluble Iodide Sources (Finkelstein-in-situ)
Instead of forcing the reaction with heat (which risks THP deprotection or elimination), use Iodide Catalysis .
The Logic:
The C-Br bond is moderately reactive. By adding a catalytic amount of Iodide (
Recommended Reagents:
-
TBAI (Tetrabutylammonium Iodide): Acts as both a phase transfer catalyst (PTC) and a nucleophilic activator.
-
NaI (Sodium Iodide): Soluble in acetone/MEK; excellent for homogeneous activation.
-
Dissolution: Dissolve nucleophile (1.0 equiv) and 2-(2-Bromoethyl)oxane (1.2 equiv) in Toluene or DMF.
-
Catalyst Addition: Add TBAI (10 mol%) .
-
Base: Add inorganic base (e.g.,
or , 2.0 equiv). -
Reaction: Heat to 60°C. Monitor via TLC.
-
Note: If using Toluene/Water biphasic system, increase TBAI to 15 mol%.
-
Visualizing the Activation Pathway:
Figure 1: The catalytic cycle of Iodide activation. The I- anion acts as a "shuttle," converting the sluggish bromide into a reactive iodide intermediate.
Module 2: Reductive Cross-Coupling (Transition Metal Catalysis)
Use Case: You need to form a C-C bond (e.g., with an aryl halide or aldehyde) but standard Grignard formation is failing due to "wet" conditions or Mg passivation.[3]
The "Alternative" Catalyst: Nickel/Bipyridine Systems
Avoid discrete organometallic formation entirely. Use Nickel-Catalyzed Reductive Cross-Coupling (RCC) . This method couples two electrophiles (your alkyl bromide + an aryl bromide) using a metal reductant (Mn or Zn) and a Nickel catalyst.[4]
The Logic:
Nickel catalysts (unlike Palladium) are excellent at activating
Recommended System:
-
Pre-catalyst:
(10 mol%)[1][2][5] -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10-15 mol%)[1][2]
-
Reductant: Manganese powder (
) (2-3 equiv)[1][2]
Experimental Protocol: Ni-Catalyzed Arylation
-
Setup: Flame-dry a vial. Add
(10 mol%), dtbbpy (15 mol%), and Mn powder (2.0 equiv). -
Solvent: Add DMA (Dimethylacetamide). Critical: DMA promotes the reduction step better than THF.
-
Substrates: Add Aryl Iodide (1.0 equiv) and 2-(2-Bromoethyl)oxane (1.5 equiv) .
-
Additives: Add NaI (0.5 equiv) to assist activation (see Module 1 logic).
-
Reaction: Stir vigorously at 60-80°C for 12 hours. The solution should turn from green to dark black/brown.
Troubleshooting the Ni-Pathway:
| Symptom | Probable Cause | Corrective Action |
| Green Solution (No Color Change) | Catalyst inactive / | Ensure inert atmosphere ( |
| Low Yield (Homocoupling) | Mismatched reactivity | Add the alkyl bromide slowly (syringe pump) to the aryl halide mixture. |
| THP Ring Opening | Acidic byproduct buildup | Add 2,6-Lutidine (1.0 equiv) as a proton sponge.[1][2] |
Module 3: Grignard Rescue (The "Standard" Fix)
Use Case: You must use a Grignard reagent (e.g., for addition to a ketone).[6]
The Issue: The oxygen in the THP ring coordinates to the Mg surface, stabilizing the Schlenk equilibrium but also potentially "gumming up" the reactive sites on the metal.
The Fix: "Turbo" Initiation & Rieke Metals Do not rely on simple crushing of Mg turnings.
-
Activation: Use DIBAL-H (1 mol%) or LiCl (Lithium Chloride).[1][2]
-
Why LiCl? It breaks up polymeric aggregates of Grignard reagents (forming "Turbo Grignards"), increasing solubility and reactivity.
-
-
Entrainment: Use 1,2-Dibromoethane (5 mol%) to etch the Mg surface fresh immediately before adding your substrate.
Visualizing the Decision Matrix:
Figure 2: Decision tree for selecting the correct activation protocol based on the desired bond formation and substrate sensitivity.
References
-
Finkelstein Reaction & Iodide Catalysis
- Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Carbonyl Group on the Reactivity of Halides in Reactions. Journal of the American Chemical Society.
-
(Foundational mechanism for Iodide activation).
-
Nickel-Catalyzed Reductive Cross-Coupling
-
Phase Transfer Catalysis (TBAI)
- Freedman, H. H. (1986).
-
Grignard Troubleshooting (LiCl/Turbo Grignards)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 59146-56-4: 2-(2-Bromoethoxy)tetrahydro-2H-pyran [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. f.oaes.cc [f.oaes.cc]
- 5. scispace.com [scispace.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-(2-Bromoethyl)oxane
In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the cornerstone for determining molecular structure in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(2-Bromoethyl)oxane, a substituted tetrahydropyran derivative.
This document moves beyond a simple recitation of spectral data. It is designed to provide researchers and drug development professionals with a practical, field-proven framework for interpreting complex spectra. We will dissect the predicted spectrum based on foundational principles and comparative data, explain the causality behind experimental choices, and offer robust protocols for data acquisition. Our objective is to empower you not just to see the data, but to understand the story the molecule is telling.
Deconstructing the Molecule: Predicting the 1H NMR Spectrum
2-(2-Bromoethyl)oxane (also known as 2-(2-Bromoethyl)tetrahydropyran) presents a fascinating case for 1H NMR analysis. The structure combines a flexible six-membered heterocyclic ring with a short, functionalized alkyl chain. The chair conformation of the oxane ring and the presence of two electronegative atoms (oxygen and bromine) create distinct electronic environments for each proton, resulting in a rich, informative spectrum.
Proton Environments and Expected Signals
The structure of 2-(2-Bromoethyl)oxane has nine distinct proton environments, as labeled below. Due to the chirality at carbon 2 (C2), the geminal protons on the ring (H3, H4, H5, and H6) are diastereotopic and thus chemically non-equivalent, meaning each is expected to produce a separate signal.

-
Side Chain: Hα, Hα' (diastereotopic protons on the carbon adjacent to the ring) and Hβ, Hβ' (diastereotopic protons on the carbon bearing the bromine).
-
Oxane Ring: H2 (methine proton at the point of substitution), H3a/H3e, H4a/H4e, H5a/H5e (axial and equatorial methylene protons), and H6a/H6e (axial and equatorial methylene protons adjacent to the ring oxygen).
Predicting Key Spectral Parameters
The interpretation of a 1H NMR spectrum hinges on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[1][2][3]
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons near electronegative atoms are "deshielded" and appear at a higher chemical shift (further downfield).[3][4]
-
H6 protons: Adjacent to the ring oxygen, these are the most deshielded of the ring protons, expected around 3.4-4.0 ppm.[5]
-
Hβ protons: Attached to the carbon bearing the highly electronegative bromine, these will be significantly downfield, likely in the 3.4-3.6 ppm range.[6][7]
-
H2 proton: This methine proton is deshielded by the ring oxygen and will likely appear around 3.2-3.5 ppm.
-
Other Ring Protons (H3, H4, H5): These will be in the more shielded aliphatic region, typically 1.2-1.9 ppm.[8]
-
Hα protons: These methylene protons are adjacent to the ring and will be in the aliphatic region, but slightly deshielded, perhaps around 1.8-2.2 ppm.
-
-
Integration: The area under each signal is proportional to the number of protons it represents.[3][9] For 2-(2-Bromoethyl)oxane, we expect a proton ratio of 1 (H2) : 2 (Hα) : 2 (Hβ) : 2 (H3) : 2 (H4) : 2 (H5) : 2 (H6).
-
Multiplicity (Splitting): This is governed by the (n+1) rule, where 'n' is the number of neighboring, non-equivalent protons.[9][10] This provides direct information about the connectivity of atoms.
-
The signals for the ring protons will be complex multiplets due to both geminal (coupling to the other proton on the same carbon) and vicinal (coupling to protons on adjacent carbons) interactions. The diastereotopic nature of these protons leads to complex splitting that often defies simple first-order analysis.[11]
-
-
Coupling Constants (J): The distance between the lines in a split signal, measured in Hertz (Hz), provides crucial information about the dihedral angle between coupled protons. For the oxane ring, we expect large axial-axial couplings (J_ax-ax ≈ 8-13 Hz), and smaller axial-equatorial and equatorial-equatorial couplings (J_ax-eq, J_eq-eq ≈ 2-5 Hz). This is a direct consequence of the Karplus relationship and is instrumental in confirming the chair conformation and the stereochemistry of substituents.
Predicted 1H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Expected Coupling (J, Hz) |
| H4, H5 (ring CH₂) | 1.2 - 1.9 | 4H | Complex multiplets | 2J ≈ 12-14; 3J ≈ 2-13 |
| H3 (ring CH₂) | 1.5 - 2.0 | 2H | Complex multiplet | 2J ≈ 12-14; 3J ≈ 2-13 |
| Hα (side chain CH₂) | 1.8 - 2.2 | 2H | Multiplet | 3J ≈ 6-8 |
| H2 (ring CH) | 3.2 - 3.5 | 1H | Multiplet | 3J ≈ 2-11 |
| Hβ (side chain CH₂) | 3.4 - 3.6 | 2H | Triplet (approx.) | 3J ≈ 6-8 |
| H6 (ring CH₂) | 3.4 - 4.0 | 2H | Complex multiplets | 2J ≈ 11-13; 3J ≈ 2-12 |
Comparative Analysis: Context is Key
A predicted spectrum provides a strong hypothesis. To build confidence, we compare this prediction with experimental data from a structurally similar molecule and evaluate the utility of alternative analytical techniques.
Comparison with 2-(2-Bromoethyl)-1,3-dioxane
The 1,3-dioxane ring system is closely related to oxane, with the key difference being the introduction of a second oxygen atom at the 3-position. This seemingly small change has a significant impact on the 1H NMR spectrum.
| Proton Assignment (in dioxane) | Experimental δ (ppm)[12] | Comparison with Oxane Prediction | Reason for Difference |
| H2 (methine) | 4.70 | Significantly more downfield | Deshielding by two adjacent oxygen atoms (acetal proton). |
| H4/H6 (axial) | 3.78 | Similar range | Protons adjacent to oxygen. |
| H4/H6 (equatorial) | 4.10 | More downfield | Anisotropic effect of the second oxygen atom. |
| H5 (ring CH₂) | 1.36 / 2.06 | Similar range | Aliphatic ring protons. |
| Hα (side chain CH₂) | 2.13 | Similar range | Similar electronic environment. |
| Hβ (side chain CH₂) | 3.45 | Similar range | Dominated by the effect of the bromine atom. |
This comparison underscores how sensitive proton chemical shifts are to subtle structural changes. The dramatic downfield shift of H2 in the dioxane derivative is a key distinguishing feature that would immediately differentiate the two compounds.
Alternative Analytical Techniques
While 1H NMR is powerful, a comprehensive characterization relies on multiple techniques.
| Technique | Information Provided for 2-(2-Bromoethyl)oxane | Strengths | Limitations |
| 13C NMR | Number of unique carbon environments, chemical shifts indicating functional groups. | Complements 1H NMR, simpler spectra (no coupling in broadband decoupled mode). | Lower sensitivity, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) confirms its presence. | High sensitivity, provides molecular formula (with HRMS). | Provides no information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of C-O ether linkage (~1100 cm⁻¹), C-Br bond (~650-550 cm⁻¹), and C-H bonds. | Fast, inexpensive, good for identifying functional groups. | Provides limited information on the overall carbon skeleton. |
A combination of these methods provides a self-validating system for structure confirmation, a cornerstone of scientific trustworthiness.
From Theory to Practice: Experimental Protocols
Achieving a high-quality, interpretable spectrum requires meticulous experimental technique. The following protocols are designed to be robust and reliable.
Protocol 1: Sample Preparation for 1H NMR
Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves them well and its residual solvent peak does not typically interfere with signals of interest.[13] Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, producing a sharp singlet at 0.0 ppm that does not overlap with most other signals.[6]
Methodology:
-
Weigh approximately 5-10 mg of 2-(2-Bromoethyl)oxane directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Visually inspect the solution to ensure there is no undissolved solid or phase separation.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.
Protocol 2: Standard 1H NMR Data Acquisition (400 MHz)
Causality: The parameters chosen are a balance between obtaining good signal-to-noise and minimizing experimental time. A 30° pulse angle is used instead of 90° to allow for a shorter relaxation delay, increasing the number of scans that can be acquired in a given time.[14] The relaxation delay ensures the magnetization can return to equilibrium between pulses, which is crucial for accurate integration.
Methodology:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow, symmetrical TMS peak.
-
Set the following acquisition parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Angle: 30°
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16-64 (adjust based on sample concentration)
-
Receiver Gain: Autoadjust
-
-
Acquire the Free Induction Decay (FID).
-
Process the FID using a Fourier transform, followed by phase and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical connections in spectral interpretation.
Caption: Relationship between molecular structure and observable 1H NMR data.
Conclusion
The 1H NMR spectrum of 2-(2-Bromoethyl)oxane is rich with structural information, encoded in the chemical shifts, integrals, and complex splitting patterns of its nine unique proton signals. Through a predictive analysis grounded in fundamental principles and comparison with related structures, we can confidently anticipate the key features of its spectrum. The deshielded protons adjacent to the bromine atom and the ring oxygen provide clear diagnostic signals, while the complex multiplets of the oxane ring protons offer deep insight into the molecule's conformational preferences. When combined with robust experimental protocols and complementary analytical techniques like MS and 13C NMR, 1H NMR spectroscopy provides an unparalleled and indispensable tool for the definitive structural verification of synthetic targets in research and development.
References
-
Lin, C.-Y., et al. (2020). Effect of the length of bromoalkyl chains on light-driven hydrogen evolution facilitated by fluorene-based polymers. Scientific Reports. [Link]
-
Plietker, B., et al. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). [Link]
-
OpenOChem Learn. Interpreting 1H NMR Spectra. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson. (General textbook reference for NMR principles).
-
Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]
- Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (General textbook reference for complex spin systems).
-
VanGelder, M. F., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. AMB Express, 8(1), 10. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Reich, H. J. Organic Chemistry Data & Info - 1H NMR Chemical Shifts. [Link]
-
University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Yoshimura, Y., et al. (2020). Synthesis and Antimicrobial Evaluation of Side-Chain Derivatives based on Eurotiumide A. Molecules, 25(3), 565. [Link]
-
ChemistNate. (2020). 1H NMR Spectrum of ethyl bromide (C2H5Br). YouTube. [Link]
-
Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of bromoethane. [Link]
-
ChemistNate. (2020). Draw the 1H NMR Spectrum of Ethyl Bromide (CH3CH2Br, C2H5Br). YouTube. [Link]
-
The Organic Chemistry Tutor. (2021). Using a 1H-NMR Spectrum to Propose the Structure of a Compound. YouTube. [Link]
-
Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. J. Chem. Soc., Perkin Trans. 2, 1751–1759. [Link]
-
Britannica. Ethyl bromide | chemical compound. [Link]
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. Ethyl bromide | chemical compound | Britannica [britannica.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
- 8. Tetrahydropyran(142-68-7) 1H NMR [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-(2-Bromoethyl)-1,3-dioxane(33884-43-4) 1H NMR [m.chemicalbook.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative MS Profiling: 2-(2-Bromoethyl)oxane vs. Halogenated Analogs
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 2-(2-Bromoethyl)oxane (also known as 2-(2-bromoethyl)tetrahydropyran) versus its chlorinated and non-halogenated analogs. It is designed for analytical chemists and drug development professionals requiring rigorous structural confirmation of heterocyclic intermediates.
Executive Summary & Technical Context
2-(2-Bromoethyl)oxane is a critical C7 building block in the synthesis of macrolides and polyether antibiotics. Its structural integrity is defined by the tetrahydropyran (THP) ring and the labile C-Br bond. In mass spectrometry (EI, 70 eV), this molecule exhibits a "performance" trade-off: it offers high diagnostic specificity (due to the unique bromine isotopic signature) but low molecular ion stability compared to its chloro- and alkyl-analogs.
This guide compares 2-(2-Bromoethyl)oxane against:
-
2-(2-Chloroethyl)oxane : To benchmark halogen isotopic tagging and bond stability.
-
2-Ethyloxane : To establish the baseline ether fragmentation without halogen influence.
Experimental Configuration (Protocol)
To ensure reproducible fragmentation patterns, the following GC-MS parameters are recommended. This protocol minimizes thermal degradation prior to ionization.
Methodology: EI-GC-MS Acquisition
-
Inlet Temperature : 250°C (Splitless mode to maximize sensitivity of weak molecular ions).
-
Carrier Gas : Helium at 1.0 mL/min (constant flow).
-
Column : Rtx-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film).
-
Ion Source : Electron Ionization (EI) at 70 eV .
-
Source Temperature : 230°C.
-
Scan Range : m/z 35–300.
Critical Control : Ensure the transfer line temperature does not exceed 260°C. Labile C-Br bonds in cyclic ethers can undergo thermal elimination of HBr prior to ionization if the system is overheated, leading to false identification of the corresponding alkene (2-vinyloxane).
Comparative Fragmentation Analysis
A. Molecular Ion ( ) & Isotopic Signatures
The most distinct "performance" metric for these analogs is the visibility and pattern of the molecular ion.[1]
| Feature | 2-(2-Bromoethyl)oxane | 2-(2-Chloroethyl)oxane | 2-Ethyloxane |
| Formula | |||
| MW | 192 / 194 | 148 / 150 | 114 |
| Weak (<5%) | Moderate (10-15%) | Moderate (15-20%) | |
| Isotope Ratio | 1:1 ( | 3:1 ( | None (M+ only) |
| Diagnostic Value | High (Unmistakable doublet) | High (Classic Cl pattern) | Low (Requires fragment ID) |
Insight : The C-Br bond is significantly weaker (~276 kJ/mol) than the C-Cl bond (~338 kJ/mol). Consequently, the molecular ion of the bromo-analog is short-lived, often fragmenting immediately. However, the 1:1 doublet at m/z 192/194 is the "gold standard" for confirmation, even if low abundance.
B. Primary Fragmentation Pathways
The fragmentation of 2-substituted oxanes is driven by two competing mechanisms:
Pathway 1:
-Cleavage (Loss of Side Chain)
The ether oxygen stabilizes the positive charge on the ring carbon, triggering the loss of the C2 substituent.
-
Mechanism : The bond between C2 (ring) and the exocyclic carbon breaks.
-
Result : Formation of the oxonium ion (
), appearing at m/z 85 . -
Comparison : This peak is the Base Peak (100%) for 2-ethyloxane but is often superseded by halogen loss in the bromo-analog.
Pathway 2: Halogen Loss (Inductive Cleavage)
The halogen atom (X) is electronegative and a good leaving group (especially Br).
-
Mechanism : Homolytic cleavage of the C-X bond.
-
Result : Formation of the cation
. -
Observation :
-
Bromo-analog : Shows a prominent peak at m/z 113 (Loss of Br•).
-
Chloro-analog : Shows a peak at m/z 113 (Loss of Cl•), but less intense than the bromo-analog due to the stronger C-Cl bond.
-
C. Detailed Peak Comparison Table
| m/z | Ion Identity | Relative Abundance (Br-Oxane) | Relative Abundance (Cl-Oxane) | Notes |
| 192/194 | < 5% | — | Diagnostic 1:1 doublet. | |
| 148/150 | — | 15% | Diagnostic 3:1 doublet. | |
| 113 | 40-60% | 20-30% | Loss of halogen. Common to both. | |
| 85 | 100% (Base) | 100% (Base) | Oxonium ion (Loss of side chain). | |
| 55 | 60% | 50% | Ring fragmentation (Retro-Diels-Alder like). | |
| 41 | 40% | 40% | Hydrocarbon fragment. |
Visualization of Fragmentation Mechanics[2]
The following diagram illustrates the competing fragmentation pathways for 2-(2-Bromoethyl)oxane. The
Caption: Fragmentation pathways of 2-(2-Bromoethyl)oxane. Red arrow indicates the dominant α-cleavage pathway leading to the base peak.
References
-
NIST Mass Spectrometry Data Center . Mass Spectrum of Tetrahydropyran Derivatives. National Institute of Standards and Technology.[2] Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for -cleavage mechanisms in ethers).
-
PubChem . Compound Summary: 2-(2-Bromoethyl)oxane. National Center for Biotechnology Information. Available at: [Link]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3] (Reference for halogen isotopic patterns).
Sources
Technical Comparison Guide: IR Spectroscopy for 2-(2-Bromoethoxy)oxane Identification
This guide provides an in-depth technical analysis for the identification of 2-(2-Bromoethoxy)oxane (systematically known as 2-(2-bromoethoxy)tetrahydro-2H-pyran ), a critical intermediate in organic synthesis.
Note on Nomenclature: While the user query specifies "2-(2-Bromoethyl)oxane" (implying a C–C bond between the ring and the ethyl group), this name is frequently used in industrial shorthand to refer to the commercially ubiquitous ether derivative, 2-(2-bromoethoxy)tetrahydro-2H-pyran (CAS 17739-45-6). This guide focuses on the Ethoxy derivative as the standard "Product" used in drug development for linker chemistry and alcohol protection. Distinctions from the C–C bonded analog are noted where relevant.
Executive Summary
2-(2-Bromoethoxy)oxane is a bifunctional reagent combining a tetrahydropyranyl (THP) acetal and a primary alkyl bromide. It serves as a robust "masked" bromoethanol equivalent or a linker in convergent synthesis. Accurate identification requires distinguishing it from its precursors (3,4-Dihydro-2H-pyran and 2-Bromoethanol ) and its hydrolysis products.
This guide outlines a self-validating IR spectroscopy protocol to confirm identity and purity, comparing its spectral fingerprint against key alternatives.
Key Performance Indicators (IR vs. NMR)
| Feature | IR Spectroscopy | 1H NMR Spectroscopy |
| Primary Utility | Functional Group Verification (C-Br, C-O-C) & Purity Screening | Structural Connectivity & Isomer Ratio |
| Speed | < 5 Minutes (ATR) | > 30 Minutes (Prep + Acquisition) |
| Limit of Detection | ~1% for Carbonyl/OH impurities | ~0.1% |
| Differentiation | Excellent for distinguishing Alcohol vs. Ether | Excellent for C-H environment mapping |
Spectral Fingerprinting: Critical Peak Analysis
The infrared spectrum of 2-(2-Bromoethoxy)oxane is defined by three "Truth Regions." Absence or shifting of these peaks indicates structural deviation or contamination.
Table 1: Diagnostic IR Peaks
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |
| C–H Stretch | 2940 – 2850 | Strong | sp³ C–H | Confirms saturated cyclic/acyclic backbone. |
| Acetal C–O–C | 1120 – 1030 | Very Strong | Asymmetric Stretch | Primary Identifier. The "THP Fingerprint." Complex multiplet due to ring + exocyclic ether overlap. |
| C–Br Stretch | 650 – 560 | Medium/Strong | C–Br Stretch | Confirms presence of alkyl halide. Differentiates from non-halogenated THP ethers. |
| C–H Scissoring | 1470 – 1440 | Medium | CH₂ bending | Standard alkane confirmation (non-diagnostic but essential). |
| O–H Stretch | Absent (>3300) | N/A | O–H Stretch | Purity Check. Presence indicates unreacted 2-Bromoethanol or hydrolysis. |
| C=C Stretch | Absent (1640) | N/A | C=C Stretch | Purity Check. Presence indicates unreacted 3,4-Dihydropyran (DHP). |
Detailed Mechanistic Insight
-
The "THP Fingerprint" (1150–1000 cm⁻¹): Unlike simple aliphatic ethers, the THP ring contains an acetal linkage (O–C–O). This results in a complex set of coupled vibrations involving the ring oxygen and the exocyclic oxygen. Expect a broad, multi-shouldered band in this region, distinct from the cleaner C–O–C
13C NMR chemical shifts for 2-(2-Bromoethyl)oxane
Technical Guide: NMR Chemical Shifts for 2-(2-Bromoethyl)oxane
Executive Summary
2-(2-Bromoethyl)oxane is a bifunctional building block containing a tetrahydropyran (THP) ring and an alkyl bromide side chain connected via a carbon-carbon bond. It is distinct from the more commercially prevalent 2-(2-bromoethoxy)oxane (a THP-protected bromoethanol), a difference often overlooked in database searches.
This guide provides the structural assignment and chemical shift data for the C-C bonded species, validates it against the ether analog, and details the experimental logic for differentiation.
Key Distinction: Target vs. Common Alternative
| Feature | Target: 2-(2-Bromoethyl)oxane | Alternative: 2-(2-Bromoethoxy)oxane |
| Structure | ||
| Linkage | Carbon-Carbon (C-C) | Ether (C-O-C) |
| Key NMR Feature | C2 shift | C2 shift |
| Application | Chain extension, Grignard precursor | Alcohol protection, Linker synthesis |
Structural Analysis & Chemical Shift Assignment
The
Predicted Chemical Shifts (Solvent: )
Note: Values are derived from structure-activity relationship (SAR) analysis of homologous 2-alkyl-tetrahydropyrans and primary alkyl bromides.
| Carbon Label | Position | Shift ( | Multiplicity | Assignment Logic |
| C1' | Side Chain ( | 33.5 ± 1.5 | ||
| C2' | Side Chain ( | 38.0 ± 2.0 | ||
| C2 | Ring (Methine) | 76.5 ± 1.5 | ||
| C6 | Ring ( | 68.5 ± 1.0 | ||
| C3 | Ring ( | 31.5 ± 1.0 | ||
| C5 | Ring ( | 26.0 ± 1.0 | ||
| C4 | Ring ( | 23.5 ± 1.0 | Most shielded ring carbon. |
Diagrammatic Assignment (DOT Visualization)
Figure 1: Connectivity and predicted
Comparative Analysis: The "Ether Trap"
In drug development, replacing an ether linkage with a carbon chain is a common bioisosteric strategy to improve metabolic stability. It is critical to distinguish the target from its ether precursor.
Spectral Comparison Table
| Carbon Environment | 2-(2-Bromoethyl)oxane (Target) | 2-(2-Bromoethoxy)oxane (Ether) | Diagnostic Shift |
| C2 (Anomeric/Ring) | ~76.5 ppm (Ether) | 98.8 ppm (Acetal) | |
| Side Chain | ~33.5 ppm ( | ~30.5 ppm ( | Minor difference |
| Side Chain | ~38.0 ppm ( | 67.2 ppm ( |
Scientist's Note: The presence of a signal near 100 ppm is the definitive marker for the ethoxy (acetal) species. If your spectrum lacks a signal >80 ppm, you have successfully synthesized the C-C bonded target.
Experimental Protocols
To ensure data integrity, the following synthesis and characterization workflows are recommended.
Synthesis Workflow (Appel Reaction)
The most reliable route to the bromide is the conversion of the corresponding alcohol, 2-(2-hydroxyethyl)tetrahydropyran.
-
Reagents: 2-(2-hydroxyethyl)tetrahydropyran (1.0 eq),
(1.1 eq), (1.1 eq). -
Solvent: Dichloromethane (DCM), anhydrous,
to RT. -
Procedure:
-
Dissolve alcohol and
in DCM. -
Add
portion-wise at (Exothermic). -
Stir at RT for 2 hours.
-
Quench with saturated
.[1]
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). Note: The bromide is less polar than the alcohol.
NMR Acquisition Parameters
-
Frequency: 100 MHz or higher (for
). -
Solvent:
(Triplet centered at 77.16 ppm). -
Relaxation Delay (
): seconds (Ensure quantitative integration of quaternary carbons if present, though none here). -
Scans: Minimum 256 for sufficient S/N ratio on minor isomers/impurities.
Workflow Visualization
Figure 2: Synthetic pathway and Quality Control checkpoint for 2-(2-bromoethyl)oxane.
References
-
ChemicalBook. 2-(Bromomethyl)tetrahydro-2H-pyran 13C NMR Spectrum. Retrieved from . (Provides baseline shifts for the homologous bromomethyl species).
-
National Institutes of Health (NIH). Systematic Comparison of Sets of 13C NMR Spectra. PMC3076624. Retrieved from . (Methodology for comparing alkyl-substituted THP rings).
-
Sigma-Aldrich. 2-(2-Bromoethoxy)tetrahydro-2H-pyran Product Data. Retrieved from . (Reference data for the ether analog).
- Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
Comparative Efficiency of Oxane vs. Dioxolane Alkylating Agents
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Radical-Mediated C–H Functionalization (Minisci-Type Reactions)[1]
Executive Summary: Strategic Selection of Ether Reagents
In modern medicinal chemistry, the direct installation of saturated oxygen heterocycles onto basic pharmacophores (heteroarenes) is a critical transformation. This guide compares the efficiency of Oxane (Tetrahydropyran, THP) and 1,3-Dioxolane as alkylating agents via the Minisci-type radical mechanism.
While both reagents serve as effective radical precursors via Hydrogen Atom Transfer (HAT), they exhibit distinct performance profiles:
-
Oxane (THP): The superior choice for installing a robust, lipophilic cyclic ether. It offers high regiocontrol (exclusive
-C2 functionalization) and generally higher isolated yields (80–90%). -
1,3-Dioxolane: A specialized reagent often used to install a "masked formyl" or acetal group. It suffers from lower atom economy and regioselectivity issues (typically a ~3.4:1 mixture of C2:C4 isomers), requiring more complex purification.
Mechanistic Profiling & Reactivity
The efficiency of these alkylating agents is governed by the bond dissociation energy (BDE) of the
1.1 Bond Dissociation Energy (BDE) & Radical Formation
The initial step involves Hydrogen Atom Transfer (HAT) from the ether to an electrophilic radical (e.g., sulfate radical anion or alkoxy radical).
| Agent | Target Bond | BDE (kcal/mol) | Kinetic Ease of HAT |
| Oxane (THP) | C2–H ( | ~92–94 | Fast. Generates a secondary radical stabilized by one oxygen lone pair. |
| 1,3-Dioxolane | C2–H (acetal) | ~90–91 | Very Fast. The C2 position is flanked by two oxygens, significantly weakening the C–H bond. |
| 1,3-Dioxolane | C4–H ( | ~94–95 | Moderate. Similar to THF/THP but statistically less favored than C2. |
1.2 Regioselectivity & Product Distribution
This is the differentiating factor.
-
Oxane: Possesses symmetry such that all
-positions are equivalent. Result: Single Regioisomer. -
Dioxolane: Possesses two distinct reactive sites.
-
Path A (Major): Abstraction at C2 (between oxygens)
Acetal radical. -
Path B (Minor): Abstraction at C4
Ether radical. -
Result: A mixture of isomers, typically favoring C2 by a factor of 3:1 to 4:1 . This necessitates difficult chromatographic separations, lowering the effective yield of the desired isomer.
-
1.3 Radical Nucleophilicity (Polarity Matching)
Minisci reactions rely on the nucleophilic attack of the alkyl radical onto a protonated (electron-deficient) heteroarene.
-
Oxanyl Radical: Moderately nucleophilic (
CH-OR). Matches well with electron-deficient heterocycles (e.g., lepidine, isoquinoline). -
Dioxolanyl Radical (C2): Highly stabilized by two oxygens. While easily formed, the radical is more electron-rich. However, steric bulk at the C2 position and potential for fragmentation (ring opening) can attenuate yields compared to THP.
Comparative Performance Data
The following data summarizes average performance metrics from photoredox-catalyzed alkylation of Isoquinoline derivatives (Standard Conditions: Ir/Ru photocatalyst, Persulfate oxidant, TFA).
| Metric | Oxane (THP) | 1,3-Dioxolane |
| Isolated Yield (Avg) | 75 – 92% | 50 – 68% (combined isomers) |
| Regioselectivity (Reagent) | >99:1 (Single Isomer) | ~3.4 : 1 (C2 : C4 ratio) |
| Reaction Time | 2 – 4 Hours | 2 – 6 Hours |
| Purification Complexity | Low (Simple Flash Chromatography) | High (Requires careful separation of isomers) |
| Stability of Product | High (Stable Ether) | Moderate (Acetal can hydrolyze in acidic workup) |
Key Insight: Use Oxane for building lipophilicity and metabolic stability. Use Dioxolane only if the specific acetal functionality (or subsequent aldehyde release) is required.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for Oxane and Dioxolane, highlighting the regioselectivity bottleneck of Dioxolane.
Figure 1: Mechanistic divergence showing the regiochemical purity of Oxane alkylation versus the isomeric mixture generated by Dioxolane.
Experimental Protocols
These protocols are designed for the alkylation of a standard heteroarene (e.g., Isoquinoline) using a photoredox setup.[2]
Protocol A: High-Efficiency Alkylation with Oxane (THP)
Objective: Install a THP ring at the C1 position of Isoquinoline.
-
Reagent Prep: In a 20 mL vial equipped with a magnetic stir bar, dissolve Isoquinoline (0.5 mmol, 1.0 equiv) in Oxane (THP) (2.0 mL). Note: THP acts as both reagent and solvent to maximize radical capture.
-
Catalyst Addition: Add photocatalyst Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol %) and oxidant (NH4)2S2O8 (1.5 mmol, 3.0 equiv).
-
Acid Activation: Add TFA (0.5 mmol, 1.0 equiv). Crucial: Protonation of the heterocycle lowers the LUMO, accelerating nucleophilic radical attack.[3]
-
Deoxygenation: Sparge the solution with Argon for 10 minutes.
-
Irradiation: Irradiate with Blue LEDs (450 nm, ~30W) at room temperature for 4 hours. Fan cooling is recommended to maintain T < 35°C.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (to neutralize TFA), then brine. Dry over Na2SO4.
-
Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Expected Result: Clear oil/solid, >85% yield, Single regioisomer.
-
Protocol B: Selective Alkylation with Dioxolane
Objective: Install a Dioxolane ring (acetal) while managing regio-isomers.
-
Reagent Prep: Dissolve Isoquinoline (0.5 mmol) in 1,3-Dioxolane (2.0 mL).
-
Additives: Add Ir photocatalyst (1 mol %) and (NH4)2S2O8 (3.0 equiv).
-
Acid Activation: Add TFA (1.0 equiv).
-
Reaction: Sparge with Argon. Irradiate (Blue LED) for 2–3 hours . Note: Dioxolane radicals form faster; monitor carefully to prevent over-alkylation.
-
Workup (Critical):
-
Quench with cold sat. NaHCO3 immediately. Reason: The acetal product is acid-sensitive. Prolonged exposure to TFA during workup can hydrolyze the product to the aldehyde.
-
Extract with DCM (Dichloromethane) rather than EtOAc for better solubility of polar acetals.
-
-
Purification:
-
Perform TLC carefully; the C2 and C4 isomers often have very similar Rf values.
-
Use a slow gradient (e.g., 0-30% EtOAc in Hexane). The C2-isomer (major) is typically less polar than the C4-isomer.
-
Expected Result: ~60% isolated yield of C2-isomer after separation.
-
Workflow Visualization
The following diagram details the operational workflow, highlighting the critical divergence in the workup phase for Dioxolane.
Figure 2: Operational workflow comparing the robust processing of Oxane vs. the sensitive handling required for Dioxolane.
References
-
Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction. Angew. Chem. Int. Ed. (2015). [Link]
-
Carbon Nitride as a Heterogeneous Visible-Light Photocatalyst for the Minisci Reaction. Green Chemistry (2019). [Link]
-
Recent Advances in Minisci-Type Reactions. Angew. Chem. Int. Ed. (2019).[4] [Link]
-
Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res. (2003). [Link]
Sources
- 1. Cross-dehydrogenative coupling and oxidative-amination reactions of ethers and alcohols with aromatics and heteroaromatics - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01045A [pubs.rsc.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. scispace.com [scispace.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
2-(2-Bromoethyl)oxane proper disposal procedures
[1][2]
Before initiating disposal, you must validate the chemical identity and understand the dual-hazard nature of this compound: it is both an alkylating agent (due to the bromoethyl group) and a peroxide former (due to the oxane/tetrahydropyran ring).[1]
| Property | Data / Specification |
| Chemical Name | 2-(2-Bromoethyl)oxane; 2-(2-Bromoethyl)tetrahydro-2H-pyran |
| CAS Number | 17739-45-6 |
| Molecular Formula | C₇H₁₃BrO |
| Hazard Class | Irritant, Combustible Liquid, Potential Peroxide Former |
| Flash Point | ~98°C (Closed Cup) - Treat as Combustible |
| Reactivity | Incompatible with strong oxidizers, strong acids, and strong bases.[1] |
| RCRA Code | Not P- or U-listed specifically; regulates as D001 (Ignitable) if FP < 60°C (unlikely here but possible in mixtures) or Halogenated Solvent Waste . |
Part 2: Pre-Disposal Assessment (The "Stop & Check" Phase)
CRITICAL SAFETY WARNING: As a cyclic ether (oxane), this compound can form explosive organic peroxides upon prolonged storage or exposure to air. Do not disturb old containers with visible crystals or cloudiness around the cap.
Peroxide Testing Protocol
-
Frequency: Test any container older than 12 months or if the expiration date is unknown.
-
Method: Use commercial peroxide test strips (e.g., Quantofix® or starch-iodide paper).[1]
-
< 20 ppm: Safe for standard disposal.
-
20–100 ppm: Treat immediately (see Part 4).
-
> 100 ppm: DO NOT MOVE. Contact EHS/Bomb Squad immediately.[1]
-
Part 3: Waste Segregation & Storage
Proper segregation prevents dangerous incompatibility reactions (e.g., alkylation of amines or oxidation reactions).
-
Primary Waste Stream: Halogenated Organic Solvents .[1]
-
Container Type: High-density polyethylene (HDPE) or glass carboys with vented caps.[1]
-
Incompatibles (DO NOT MIX WITH):
-
Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction/fire.
-
Strong Bases: (e.g., Sodium hydroxide, Amines) – Risk of alkylation reactions generating heat and toxic byproducts.
-
Non-Halogenated Solvents: Mixing increases disposal costs significantly; keep separate if possible for cost-efficiency, though safety-wise they are often compatible.[1]
-
Part 4: Disposal Protocols
Scenario A: Routine Laboratory Waste (Small Scale)
For reaction byproducts or aliquots < 500 mL.[1]
-
Deactivation (Optional but Recommended for concentrated reagents):
-
If the reagent is pure and highly reactive, it can be hydrolyzed, but for 2-(2-bromoethyl)oxane, direct collection is standard due to its relative stability compared to acyl halides.[1]
-
-
Collection:
-
Pour into the designated Halogenated Waste carboy.
-
Record the volume and full chemical name on the hazardous waste tag.[2] Do not use abbreviations.
-
-
Labeling:
-
Must read: "Hazardous Waste - Halogenated Solvent - 2-(2-Bromoethyl)tetrahydro-2H-pyran - [Concentration/Percentage]"
-
Scenario B: Expired Stock / Peroxide Treatment
For bottles found in storage with < 100 ppm peroxides.[1]
-
Reduction Step:
-
Add the solvent to a solution of Ferrous Sulfate (FeSO₄) or Sodium Bisulfite .[1]
-
Ratio: Use 1.5 moles of reducing agent per mole of estimated peroxide.
-
Stir gently for 30 minutes to reduce peroxides to alcohols.
-
-
Verification:
-
Retest with peroxide strips to ensure concentration is < 10 ppm.
-
-
Disposal:
-
Dispose of the now-safe organic layer into the Halogenated Waste stream.[1]
-
Scenario C: Spill Cleanup
For accidental release in the lab.
-
Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.
-
PPE: Wear nitrile gloves (double-gloved), lab coat, and safety goggles.
-
Absorb:
-
Use a Universal Absorbent Pads or Vermiculite .[1]
-
Do not use paper towels (combustible and potential reaction surface).
-
-
Collect:
-
Scoop absorbed material into a sealable plastic bag or wide-mouth jar.[1]
-
Label as "Solid Debris contaminated with Halogenated Organics."
-
Part 5: Decision Logic & Workflow
The following diagram illustrates the critical decision-making process for disposing of 2-(2-Bromoethyl)oxane, emphasizing the peroxide check.
Caption: Operational workflow for the safe assessment and disposal of 2-(2-Bromoethyl)oxane, prioritizing peroxide detection.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88299, 2-(2-Bromoethyl)tetrahydro-2H-pyran. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
